Magnesium phthalocyanine
Description
Structure
2D Structure
Properties
CAS No. |
1661-03-6 |
|---|---|
Molecular Formula |
C32H18MgN8+2 |
Molecular Weight |
538.8 g/mol |
IUPAC Name |
magnesium 2,11,20,29-tetraza-37,39-diazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.Mg/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2/p+2 |
InChI Key |
NIQREIWCURIAMA-UHFFFAOYSA-P |
Isomeric SMILES |
C1=CC=C2/C/3=N/C4=C5C(=C([N-]4)/N=C/6\[NH+]=C(N=C7[N-]C(=NC(=[NH+]3)C2=C1)C8=CC=CC=C78)C9=CC=CC=C69)C=CC=C5.[Mg+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Mg+2] |
Other CAS No. |
1661-03-6 |
physical_description |
Purple powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Magnesium Phthalocyanine
Intermolecular and Intramolecular Interactions
The properties of Magnesium phthalocyanine (B1677752) in condensed phases are heavily influenced by both intermolecular and intramolecular interactions. These interactions dictate how the molecules pack in solid films and how different parts of a complex molecule communicate electronically.
Intermolecular forces, particularly π–π stacking interactions, are significant for phthalocyanine molecules due to their large, planar aromatic systems. chinesechemsoc.org The way these molecules aggregate—whether face-to-face or in a staggered arrangement—affects the electronic properties of the resulting material. chinesechemsoc.org In some systems, such as binuclear "ball-type" phthalocyanines, strong intramolecular interactions occur between the cofacially arranged phthalocyanine rings. researchgate.net These interactions can lead to the formation of mixed-valence species upon oxidation or reduction, which is observable in electrochemical measurements. researchgate.net
Studies on binuclear phthalocyanine conjugates have used NMR at various temperatures and concentrations to probe these interactions. worldscientific.com The results suggest a competition between intermolecular aggregation, which dominates at low temperatures or high concentrations, and intramolecular aggregation, which is more prevalent at high temperatures or low concentrations. worldscientific.com In covalently linked donor-acceptor dyads, such as a ZnPc-BPTI conjugate, intramolecular interactions between the two molecular entities are evident in the ground state, influencing processes like energy and electron transfer. rsc.org The controlled self-assembly of phthalocyanine conjugates can be manipulated to favor specific aggregation patterns, such as J-aggregation, through strong intermolecular π–π interactions, leading to unique optical properties. chinesechemsoc.org
Energy Partition Analysis of π−π Interactions in MgPc Aggregates
The aggregation of phthalocyanine molecules is primarily driven by π-π stacking interactions, which significantly influence the material's electronic and optical properties. Energy partition analysis, a computational method that dissects the total interaction energy into physically meaningful components, has been employed to understand the nature of these forces in MgPc dimers and larger aggregates.
In the solid state, the MgPc molecule is non-planar; the central magnesium atom is displaced from the phthalocyanine plane, leading to a pyramidal C4v symmetry. chemsociety.org.nginstras.com This geometry is crucial for the formation of stable five-coordinate MgPc complexes through intermolecular Mg–N interactions in molecular aggregates. chemsociety.org.nginstras.com An energy partition analysis based on the Murrell-Lennard-Jones-type potential was performed to evaluate the π-π interactions stabilizing these aggregates. The analysis breaks down the total interaction energy (E_total) into several key components:
Electrostatic Energy (E_es): Arises from the interaction between the static charge distributions of the molecules.
Exchange-Repulsion Energy (E_ex): A short-range term resulting from the Pauli exclusion principle when electron clouds overlap.
Dispersion Energy (E_disp): A long-range attractive force originating from instantaneous fluctuations in electron density (van der Waals forces).
Induction Energy (E_ind): Arises from the distortion of the electron cloud of one molecule by the static charge distribution of another.
| Energy Component | Description | Typical Contribution |
|---|---|---|
| Electrostatic (E_es) | Interaction between permanent multipoles. | Attractive or Repulsive |
| Exchange-Repulsion (E_ex) | Pauli repulsion at short distances. | Repulsive |
| Dispersion (E_disp) | Induced dipole-induced dipole attraction. | Attractive |
| Induction (E_ind) | Interaction between permanent and induced multipoles. | Attractive |
Theoretical Modeling of Hydrogen Bonding in MgPc Supramolecular Assemblies
Hydrogen bonding plays a pivotal role in directing the self-assembly of MgPc into well-defined supramolecular structures, particularly in the presence of axial ligands like water. researchgate.netacs.org Theoretical modeling, primarily using Density Functional Theory (DFT), has been instrumental in characterizing these interactions.
In one such study, the supramolecular assembly of aquamagnesium phthalocyanine, {MgPc(H₂O)·4-methylmorpholine}₂, was investigated. acs.org Single-crystal X-ray diffraction revealed a dimeric structure where two MgPc(H₂O) units are linked by a pair of O–H···N hydrogen bonds. acs.org The axially coordinated water molecule on one MgPc acts as a hydrogen bond donor, while an azamethine nitrogen atom of the adjacent MgPc macrocycle serves as the acceptor. acs.org
DFT calculations were performed to quantify the stability of these dimers. The calculations confirmed that the hydrogen bonds are the primary stabilizing force. acs.org Natural Bond Orbital (NBO) analysis and Hirshfeld surface analysis further detailed the nature of these interactions. For the MgPc(H₂O) monomer, the contributions of different intermolecular contacts were quantified, showing the significance of H···H, H···N, and π···π interactions in the crystal packing. acs.org The stabilization energy of the dimer, explicitly accounting for the hydrogen bonds, was calculated to be significantly greater than that of a simple π-stacked dimer without the water-mediated links, highlighting the dominant role of hydrogen bonding. acs.orgacs.org
| Parameter | Description | Typical Value/Finding |
|---|---|---|
| Interaction Type | The nature of the hydrogen bond. | O–H···N (water to azamethine nitrogen) |
| Ring-to-Ring Distance | Separation between the phthalocyanine planes. | ~3.41 Å acs.org |
| Dimer Stabilization Energy | Energy gained by forming the H-bonded dimer. | Dominantly from H-bonds over π-π stacking acs.orgacs.org |
| Monomer Interaction Contributions (Hirshfeld) | Percentage of different close contacts for a monomer. | H···H: ~58.8%, H···N: ~6.4%, π···π: ~12.2% acs.org |
Computational Insights into Metal-Ligand Charge Transfer (MLCT) in MgPc Complexes
The electronic absorption spectra of MgPc are characterized by strong π-π* transitions within the phthalocyanine ring, known as the Q and B bands. However, the interaction between the central magnesium ion and the ligand can give rise to Metal-to-Ligand Charge Transfer (MLCT) transitions, which can influence the electronic properties. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are used to simulate these spectra and assign the nature of electronic transitions. researchgate.netrsc.orgresearchgate.net
While MLCT transitions are more prominent in phthalocyanines with transition metals having partially filled d-orbitals (e.g., Fe, Co), the concept is still relevant for MgPc. rsc.orgresearchgate.net In MgPc, the magnesium ion is in a +2 oxidation state with a closed-shell electronic configuration. Therefore, conventional MLCT from the metal is not expected. However, the interaction with axial ligands can create new molecular orbitals and modify the electronic landscape. researchgate.net
TD-DFT calculations on MgPc complexes with various axial ligands have helped to interpret their electronic spectra. researchgate.net These studies show that the primary transitions remain π-π* in nature, but the energies and intensities of these transitions can be modulated by the metal center and the axial ligands. The calculations can predict the energies of the Q, B, N, L, and C bands with reasonable accuracy. researchgate.net For instance, in related cobalt phthalocyanine systems, TD-DFT calculations have successfully explained the systematic blue-shift in MLCT and B-band transitions as the metal's oxidation state and ligands are changed. rsc.org Although direct MLCT from the Mg²⁺ ion is absent, charge transfer can occur from the axial ligands to the phthalocyanine ring, or the magnesium ion can mediate charge transfer between different parts of the supramolecular complex, processes that can be elucidated by computational modeling.
Adsorption and Interface Phenomena
The interaction of MgPc with various surfaces is fundamental to its use in organic electronic devices. Theoretical studies, particularly those employing DFT, have provided an atomic-scale understanding of the adsorption mechanisms, molecular orientations, and electronic coupling at these interfaces.
DFT Studies of MgPc Adsorption on Metal Surfaces (e.g., Ag(100))
The adsorption of phthalocyanines on noble metal surfaces like silver has been extensively studied to understand the molecule-metal interface. DFT calculations, in conjunction with experimental techniques like Scanning Tunneling Microscopy (STM) and Angle-Resolved Photoelectron Spectroscopy (ARPES), have provided a comprehensive picture of MgPc on Ag(100). tum.dersc.orgaps.org
Studies show that MgPc molecules adsorb with their macrocycle plane parallel to the Ag(100) surface. rsc.orgaps.org DFT calculations indicate that the most stable adsorption site is with the central Mg ion located on a hollow site of the silver lattice. aps.org The interaction is primarily of a physisorptive nature, dominated by van der Waals forces, but with a degree of electronic coupling. tum.de
| Parameter | Finding | Reference |
|---|---|---|
| Adsorption Geometry | Molecular plane parallel to the surface. | rsc.org, aps.org |
| Preferred Adsorption Site | Mg ion on the Ag hollow site. | aps.org |
| Charge Transfer | ~1 electron transferred from Ag(100) to MgPc. | aps.org |
| Affected Molecular Orbital | LUMO becomes partially or fully populated. | tum.de, rsc.org |
| Interaction Nature | Primarily physisorption with some electronic coupling. | tum.de |
Theoretical Analysis of MgPc Interactions with Graphene Interfaces
Graphene, a 2D sheet of sp²-hybridized carbon atoms, serves as an ideal substrate for studying π-π interactions with planar aromatic molecules like MgPc. Theoretical analyses using DFT have been conducted to investigate the geometry, electronic structure, and charge transfer at MgPc/graphene interfaces. mdpi.comresearchgate.netnih.gov
The interaction between MgPc and graphene is dominated by van der Waals forces, leading to a parallel stacking arrangement. researchgate.net The calculated average distance between the MgPc molecule and the graphene sheet is around 3.13 Å. researchgate.net DFT calculations show that there is a slight charge transfer between the molecule and the graphene sheet. The direction and magnitude of this charge transfer can depend on the specific metal center in the phthalocyanine. researchgate.net In some cases, electrons transfer from the graphene to the MgPc molecule. researchgate.net This interaction typically results in a p-doping of the graphene substrate. rsc.org
The electronic properties of the hybrid system are a key focus. The adsorption of MgPc on graphene does not typically open a band gap in the graphene, preserving its desirable electronic characteristics. researchgate.net However, the interaction can tune the work function of the graphene. Deposition of metal phthalocyanines has been shown to increase the work function of graphene, which is beneficial for improving hole injection efficiency in electronic devices. rsc.org Theoretical models also identify the specific orbitals involved in the interaction; for instance, the dz² orbital of the central metal can be a key mediator of charge transfer between an adsorbed gas molecule and the graphene substrate in sensor applications. mdpi.comnih.gov
Modeling of MgPc Interaction with Oxide Thin Film Surfaces (e.g., FeO)
The interaction of MgPc with oxide surfaces is of interest for applications in catalysis and as insulating layers in molecular electronics. Modeling the adsorption on polar oxide surfaces like iron oxide (FeO) grown on a metal substrate (Pt(111)) reveals different interaction mechanisms compared to metals or graphene. mpg.deacs.org
FeO films on Pt(111) exhibit a surface dipole field that varies periodically across the surface. acs.org STM experiments and theoretical modeling show that MgPc molecules preferentially adsorb in regions of the FeO surface where the dipole strength is large. mpg.deacs.org This indicates that electrostatic and polarization interactions are the dominant forces guiding the spatial arrangement of the molecules. The adsorption preference for these high-dipole regions is significant, with an energy preference of around 90 meV compared to other sites. mpg.de
This electrostatic coupling requires the induction of a dipole moment in the MgPc molecule, which is planar in the gas phase. This is achieved by a slight vertical displacement of the central Mgδ⁺ ion relative to the negatively charged phthalocyanine macrocycle. mpg.de While the long-range electrostatic forces determine the adsorption location on the FeO moiré pattern, the short-range interactions with the atomic Fe-O lattice determine the specific rotational orientation of the molecule. acs.org This demonstrates a hierarchical interaction mechanism where different forces dictate the molecular arrangement at different length scales.
Advanced Synthetic Methodologies and Chemical Modifications of Magnesium Phthalocyanine
Strategies for MgPc Macrocycle Synthesis
The core structure of magnesium phthalocyanine (B1677752) is typically assembled through the cyclotetramerization of phthalonitrile (B49051) derivatives. This process involves the joining of four isoindole units around a central magnesium ion, forming the characteristic 18 π-electron conjugated system. nih.govsquarespace.com
Tetramerization Reactions of Phthalonitrile Derivatives to Form MgPc
The synthesis of the MgPc macrocycle is most commonly achieved through the template cyclotetramerization of phthalonitrile or its substituted derivatives in the presence of a magnesium salt or magnesium metal. scielo.org.co High-boiling point solvents such as 2-(dimethylamino)ethanol (DMAE) or n-butanol are often employed, and the reaction is frequently catalyzed by a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). scielo.org.codergipark.org.tr For instance, the reaction of 4-(2,6-dimethoxyphenoxy)phthalonitrile with anhydrous magnesium(II) chloride in DMAE with a catalytic amount of DBU at 140°C yields the corresponding tetra-substituted MgPc. dergipark.org.tr
Another approach involves the use of magnesium turnings in a suitable solvent. For example, a mixture of magnesium turnings and iodine in n-butanol can be heated under reflux, followed by the addition of the phthalonitrile derivative to initiate the cyclotetramerization. nih.gov While effective, these methods can sometimes result in low to moderate yields, with some reactions reporting yields below 25%. scielo.org.co The reactivity of the phthalonitrile precursor is a key factor, with this route generally providing better yields and shorter reaction times compared to methods starting from phthalic anhydride (B1165640) or phthalimide. scielo.org.co
Controlled Synthesis of Substituted Magnesium Phthalocyanine Derivatives
The synthesis of substituted MgPc derivatives allows for the fine-tuning of their physical and chemical properties, such as solubility and aggregation behavior. dergipark.org.tr This is achieved by using appropriately substituted phthalonitrile precursors in the tetramerization reaction. google.comresearchgate.net
A common strategy involves the nucleophilic aromatic substitution of a nitro group on a phthalonitrile ring with a desired functional group. For example, 4-nitrophthalonitrile (B195368) can be reacted with a phenol (B47542) derivative in the presence of a base to form an alkylarylether adduct of phthalonitrile, which is then subjected to cyclotetramerization. google.comresearchgate.net This method has been used to synthesize MgPcs with various peripheral substituents. researchgate.net
Statistical synthesis, where a substituted phthalonitrile is tetramerized, often leads to a mixture of four constitutional isomers (C4h, D2h, C2v, and Cs) in a statistical ratio of 1:1:2:4. nih.govgoogle.com The separation of these isomers can be challenging. However, in some cases, specific reaction conditions or the nature of the substituent can favor the formation of a particular isomer. nih.gov For instance, the use of bulky substituents at the alpha-position of the phthalonitrile can force the formation of a single regioisomer. science.gov
The synthesis of unsymmetrically substituted phthalocyanines, which has been a significant challenge, can be approached using strategies that allow for controlled access to differentially substituted macrocycles. nih.gov These methods often involve the reaction of an initiator molecule, like an aryl-aminoisoindolene, with a complementary phthalonitrile, enabling the selective preparation of specific substitution patterns. nih.gov
| Precursor | Reaction Conditions | Substituent | Yield | Reference |
| 4-(2,6-dimethoxyphenoxy) phthalonitrile | Anhydrous MgCl2, DBU, DMAE, 140°C, 7h | 2,6-dimethoxyphenoxy | 28.54% | dergipark.org.tr |
| Phthalonitrile | Magnesium turnings, I2, n-butanol, reflux | Unsubstituted | Low (<25%) | scielo.org.co |
| 4-(2-((1H-benzo[d]imidazol-2-yl)thio)phenoxy)phthalonitrile | Mg(OAc)2, DBU, n-amyl alcohol, 150°C, 24h | (2-((1H-benzo[d]imidazol-2-yl)thio)phenoxy) | - | researchgate.net |
| 3-n-pentadecylphenol and 4-nitrophthalonitrile | Base, followed by metal compound | n-pentadecylphenoxy | - | google.com |
Post-Synthetic Functionalization of this compound
Post-synthetic modification offers an alternative and powerful route to introduce a wide range of functional groups onto the pre-formed MgPc macrocycle. This approach allows for the incorporation of functionalities that might not be stable under the conditions required for macrocycle synthesis.
Peripheral Functionalization with Electron-Donating and Electron-Withdrawing Groups
The electronic properties of the MgPc core can be systematically tuned by introducing electron-donating or electron-withdrawing groups at the periphery of the macrocycle. squarespace.com This functionalization influences the energy levels of the molecular orbitals, thereby affecting the absorption and fluorescence spectra. researchgate.netnih.gov
Electron-donating groups, such as alkoxy and amino groups, generally cause a hypsochromic (blue) shift of the Q-band when attached at the beta-positions and a bathochromic (red) shift when at the alpha-positions. squarespace.comnih.gov Conversely, electron-withdrawing groups like nitro, sulfonyl, and carboxylic acid groups induce the opposite effect. squarespace.comresearchgate.netnih.govumich.edu These shifts are attributed to the changes in the electron distribution within the 18 π-electron system. nih.gov
A versatile method for introducing substituents is through the functionalization of a reactive precursor. For example, chloromethylated phthalocyanines can serve as universal precursors for a variety of derivatives by subsequent nucleophilic substitution reactions. umich.edu
| Substituent Type | Position | Effect on Q-Band | Reference |
| Electron-Donating | α-position | Bathochromic (red) shift | nih.gov |
| Electron-Donating | β-position | Hypsochromic (blue) shift | nih.gov |
| Electron-Withdrawing | α-position | Hypsochromic (blue) shift | nih.gov |
| Electron-Withdrawing | β-position | Bathochromic (red) shift | nih.gov |
Axial Ligation Strategies for Modifying MgPc Coordination Sphere
The magnesium center in MgPc is capable of coordinating a fifth and sometimes a sixth ligand in an axial position, perpendicular to the plane of the macrocycle. squarespace.comsfu.ca This axial ligation provides a powerful tool to modify the coordination sphere and, consequently, the physical and chemical properties of the complex without altering the peripheral structure. nih.govunits.it
The introduction of an axial ligand typically causes the magnesium ion to be displaced from the plane of the four coordinating nitrogen atoms of the isoindole units, resulting in a square pyramidal geometry. acs.org The nature of the axial ligand, from simple molecules like water to more complex organic moieties, can influence the electronic structure, solubility, and aggregation behavior of the MgPc. sfu.caacs.org For example, the presence of an axial water ligand can lead to the formation of hydrogen-bonded dimers in the solid state. acs.org The exchange of axial ligands, moving from electron-rich to electron-poor ligands, has been shown to shift the Q-band absorption to longer wavelengths. sfu.ca
Covalent Attachment of Imidazole (B134444) and Other Moieties to MgPc
The covalent attachment of specific functional units, such as imidazole, to the MgPc macrocycle is a key strategy for developing advanced materials. acs.org Imidazole and its derivatives are of particular interest due to their biological relevance and coordinating properties. nih.gov
One approach involves the synthesis of a phthalonitrile precursor already containing the imidazole moiety, followed by cyclotetramerization. For instance, phthalonitriles substituted with (1-methyl-1H-imidazo-2-yl)thio groups have been used to synthesize octasubstituted MgPcs. nih.gov
Alternatively, direct covalent attachment to a pre-formed MgPc can be achieved. A notable example is the synthesis of an MgPc photosensitizer where four imidazole units are covalently attached to the periphery. acs.org This modification has been shown to significantly alter the photophysical properties of the MgPc core, including a decrease in fluorescence quantum yield and a change in the mechanism of photosensitized oxidation. acs.org The covalent linkage of imidazole can also be used to anchor MgPc to solid supports, creating stable heterogeneous catalysts. google.com
Characterization Techniques for Synthesized MgPc Compounds
The verification of the successful synthesis and purity of this compound (MgPc) and its derivatives is contingent upon a suite of sophisticated analytical techniques. These methods provide unambiguous evidence of the compound's molecular structure, elemental composition, crystalline nature, and surface morphology.
Spectroscopic Confirmation (UV-Vis, FT-IR, NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the molecular identity of synthesized MgPc compounds. Each technique provides unique information about the molecule's electronic structure, functional groups, atomic arrangement, and mass.
UV-Visible (UV-Vis) Spectroscopy is fundamental for characterizing phthalocyanines due to their intense and distinctive electronic absorption spectra. researchgate.net MgPc derivatives typically exhibit two principal absorption regions researchgate.net:
The Q-band : An intense absorption in the visible region, usually between 670-690 nm, which is responsible for the compound's characteristic blue-green color. This band arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine macrocycle. researchgate.netmetu.edu.tr For instance, a 2(3),9(10),16(17),23(24)-tetrakis-2,6-dimethoxyphenoxy substituted Mg(II) phthalocyanine in N,N-dimethylformamide (DMF) shows a Q-band maximum at 684 nm. dergipark.org.tr
The B-band (or Soret band) : A strong absorption in the near-UV region, typically around 350 nm.
The position and intensity of these bands can be influenced by peripheral substituents, the solvent, and aggregation. Aggregation of Pc molecules often leads to a decrease in the Q-band intensity and the appearance of a new, broadened, or blue-shifted band. mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the characteristic functional groups and confirm the structure of the MgPc molecule. The FT-IR spectra provide evidence for the formation of the phthalocyanine macrocycle and the presence of any peripheral substituents. Key vibrational bands confirm the successful synthesis of the macrocyclic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is employed to elucidate the detailed molecular structure of soluble MgPc derivatives. researchgate.net The chemical shifts of the protons provide information about their chemical environment, confirming the arrangement of substituents on the phthalocyanine ring. For example, the aromatic protons on the Pc ring and the protons of the substituent groups can be identified and assigned. dergipark.org.trcore.ac.uk
Mass Spectrometry (MS) , often using techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), provides definitive confirmation of the molecular weight of the synthesized MgPc compound. dergipark.org.trmdpi.com The detection of the molecular ion peak ([M+H]⁺) at the expected mass-to-charge ratio (m/z) validates the successful synthesis. For example, a substituted MgPc derivative was identified with a molecular ion peak at an m/z of 1146.75 Da, which was in good agreement with its proposed structure. dergipark.org.tr
Table 1: Representative Spectroscopic Data for a Substituted this compound Derivative
| Technique | Observation | Significance | Reference |
|---|---|---|---|
| UV-Vis (in DMF) | Q-band: ~684 nm | Confirms π-π* electronic transition in the Pc macrocycle. | dergipark.org.tr |
| B-band: ~357 nm | Corresponds to deeper electronic transitions. | dergipark.org.tr | |
| FT-IR | Characteristic vibrational bands | Confirms the presence of specific functional groups and the Pc skeleton. | dergipark.org.trresearchgate.net |
| ¹H NMR | Resonances for aromatic and substituent protons | Elucidates the precise chemical structure and substitution pattern. | dergipark.org.trfigshare.com |
| MALDI-TOF MS | Molecular Ion Peak [M+H]⁺ at m/z 1146.75 | Confirms the molecular weight of the synthesized compound. | dergipark.org.tr |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of MgPc. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. metu.edu.tr A close correlation between the found and calculated values provides strong evidence for the compound's stoichiometry and purity. dergipark.org.trworldscientific.com This technique is fundamental to validating the empirical formula of the newly synthesized compound.
Table 2: Example of Elemental Analysis Data for a Synthesized Phthalocyanine Complex
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | XX.XX | XX.XX |
| H | Y.YY | Y.YY |
| N | ZZ.ZZ | ZZ.ZZ |
Note: This table illustrates the format of elemental analysis results, where "Calculated" values are derived from the expected molecular formula and "Found" values are determined experimentally. Data is sourced from principles described in the literature. metu.edu.tr
X-ray Diffraction (XRD) for Crystalline Phase Identification
X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure of MgPc materials. It provides information on the phase, crystal system, lattice parameters, and preferred orientation of the crystallites in both powder and thin film forms. researchgate.net
Studies have shown that MgPc often crystallizes in a monoclinic system. researchgate.netscholarsresearchlibrary.com The XRD pattern of a polycrystalline MgPc powder displays a series of diffraction peaks at specific 2θ angles, which can be indexed to corresponding Miller indices (hkl) of the crystal planes. researchgate.net A characteristic and often dominant peak for MgPc is observed at a 2θ value around 7°, corresponding to the (100) plane. researchgate.netscholarsresearchlibrary.com
Analysis of the XRD data allows for the calculation of lattice parameters (a, b, c, and β). For instance, one study reported a monoclinic structure for MgPc with space group P21/c and lattice parameters a = 15.273 Å, b = 22.372 Å, c = 13.542 Å, and β = 97.068°. researchgate.net The physical form of the MgPc, such as as-deposited thin films, may initially be amorphous, with crystallinity being induced upon annealing. scholarsresearchlibrary.com Different crystalline phases, such as the α- and β-forms, can be identified by their distinct XRD patterns.
Table 3: XRD Structural Parameters for Monoclinic this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.netscholarsresearchlibrary.com |
| Space Group | P21/c | researchgate.net |
| Lattice Constant (a) | 14.368 Å - 15.273 Å | researchgate.netscholarsresearchlibrary.com |
| Lattice Constant (b) | 4.898 Å - 22.372 Å | researchgate.netscholarsresearchlibrary.com |
| Lattice Constant (c) | 13.542 Å | researchgate.net |
| Angle (β) | 97.068° - 119.86° | researchgate.netscholarsresearchlibrary.com |
| Characteristic Peak (2θ) | ~6.9° - 7.8° | researchgate.netscholarsresearchlibrary.com |
| Corresponding Plane (hkl) | (100) | researchgate.netscholarsresearchlibrary.com |
Microstructural Analysis (SEM, FESEM, TEM) of MgPc Materials
Microstructural analysis techniques are vital for visualizing the surface topography, morphology, and particle size of synthesized MgPc materials, especially for thin films and nanostructures.
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are used to obtain high-resolution images of the material's surface. These techniques reveal details about the structure, such as whether it is dense, porous, or composed of nano-clusters or other distinct morphological features. researchgate.netalnoor.edu.iq FESEM provides higher resolution imaging than conventional SEM, allowing for more detailed observation of nanoscale features.
Transmission Electron Microscopy (TEM) provides even higher magnification and resolution, enabling the visualization of the internal structure and the size and shape of individual nanoparticles or crystallites. alnoor.edu.iq For instance, TEM can be used to determine the size of individual debris particles in analyses or to verify the grain size of nanoparticles, which can be correlated with data from XRD using the Scherrer formula. researchgate.netalnoor.edu.iq In studies of related phthalocyanine materials, high-resolution TEM has been used to observe the lattice planes of crystallites, providing a direct visualization of the crystalline structure. researchgate.net
These microscopic techniques are essential for understanding how synthesis conditions affect the final morphology of the MgPc material, which in turn influences its physical and chemical properties.
Spectroscopic and Photophysical Characterization of Magnesium Phthalocyanine Systems
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission spectra of molecules provide a wealth of information about their structure and electronic transitions. researchgate.net For magnesium phthalocyanine (B1677752), these spectra are dominated by intense transitions within its extended π-electron system.
The electronic absorption spectrum of magnesium phthalocyanine is characterized by two principal absorption bands: the Q-band in the visible/near-infrared region (around 600-700 nm) and the B-band (also known as the Soret band) in the near-ultraviolet region (around 350 nm). mdpi.comsolidstatetechnology.us These bands arise from π-π* electronic transitions within the macrocyclic ring of the phthalocyanine. mdpi.comresearchgate.net
The Q-band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), specifically the a₁ᵤ → e₉* transition. scispace.com The B-band, on the other hand, is attributed to transitions from deeper π levels to the LUMO, representing the transition from the ground state to the second excited state (S₀ → S₂). researchgate.netscispace.com In MgPc, which typically possesses D₄h symmetry, the Q-band appears as a single, intense peak. mdpi.com However, in thin films, this band can exhibit splitting, known as Davydov splitting, due to intermolecular interactions. The absorption spectrum of MgPc thin films often shows two main bands, one at approximately 350 nm (B-band) and another in the visible region around 600 nm (Q-band). solidstatetechnology.us
Table 1: Key Absorption Bands of this compound
| Band | Spectral Region | Wavelength Range (nm) | Origin |
|---|---|---|---|
| Q-Band | Visible / Near-IR | ~600-700 | π-π* transition (HOMO → LUMO) |
| B-Band | Near-UV | ~350 | π-π* transition (deeper levels → LUMO) |
Fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. These parameters are crucial for applications that rely on light emission.
The fluorescence properties of MgPc are influenced by the solvent and the presence of substituents. For instance, unsubstituted MgPc has a reported fluorescence quantum yield of 0.76 in propanol (B110389) and 0.48 in pyridine (B92270). The introduction of substituents can significantly alter these properties. A study on a 2(3),9(10),16(17),23(24)-tetrakis-2,6-dimethoxyphenoxy substituted MgPc derivative in N,N-dimethylformamide (DMF) showed favorable fluorescence properties compared to the unsubstituted counterpart. dergipark.org.tr Generally, magnesium phthalocyanines exhibit fluorescence quantum yields that are comparable to or even higher than other common standards like zinc phthalocyanine (ZnPc). mdpi.com
Table 2: Fluorescence Quantum Yields of MgPc in Different Solvents
| Compound | Solvent | Fluorescence Quantum Yield (Φ_F) |
|---|---|---|
| This compound | Propanol | 0.76 |
| This compound | Pyridine | 0.48 |
In the solid state, the photoluminescence of MgPc thin films provides insights into intermolecular coupling and excited-state interactions. acs.org X-ray excited optical luminescence (XEOL) studies of MgPc solid films have identified a broad emission peak at approximately 860 nm, which is attributed to the optical Q-band. acs.org This emission is shifted to a higher wavelength compared to MgPc in solution, a phenomenon consistent with the intermolecular coupling of excited states within the crystal structure. acs.org
The properties of MgPc thin films, including their photoluminescence, can be influenced by preparation methods and subsequent treatments like annealing. For instance, annealing MgPc thin films prepared by pulsed laser deposition has been shown to affect their crystallinity and, consequently, their optical absorption characteristics.
The attachment of various substituent groups to the periphery of the MgPc macrocycle is a common strategy to tune its spectroscopic and photophysical properties. dergipark.org.tr Substituents can influence the electronic structure of the molecule, leading to shifts in the absorption and emission maxima, as well as changes in fluorescence quantum yields and lifetimes. instras.comnih.gov
For example, the introduction of 2,6-dimethoxyphenoxy groups onto the MgPc skeleton was found to enhance its solubility and lead to more favorable fluorescence properties compared to unsubstituted MgPc. dergipark.org.tr This particular derivative exhibited a fluorescence emission maximum at 690 nm and an excitation maximum at 674 nm in DMF, resulting in a Stokes shift of 16 nm, which is larger than that of unsubstituted MgPc in the same solvent. dergipark.org.tr The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, plays a critical role in modifying the spectral properties. instras.com
Excited State Dynamics and Energy Transfer
The processes that occur immediately following the absorption of light, known as excited-state dynamics, are fundamental to the function of MgPc in various applications. These dynamics, which include energy transfer and relaxation pathways, occur on extremely short timescales.
Femtosecond pump-probe spectroscopy is a powerful technique used to investigate the ultrafast dynamics of excited states in materials like MgPc. ornl.govornl.gov This method allows for the real-time observation of processes such as exciton (B1674681) formation, relaxation, and annihilation. instras.com
Triplet State Formation and Lifetimes in MgPc
Upon absorption of light, MgPc is promoted to an excited singlet state. While it can relax back to the ground state via fluorescence, it can also undergo a process known as intersystem crossing (ISC) to a long-lived triplet state. tum.de This transition from a singlet to a triplet state is a key process that dictates the photophysical behavior of the molecule.
The efficiency of triplet state formation is quantified by the triplet quantum yield (ΦT). For many metallophthalocyanines, the nature of the central metal ion plays a crucial role in determining the rate of intersystem crossing. While specific triplet lifetime values for unsubstituted MgPc in various solvents are not extensively documented in the readily available literature, studies on related systems provide valuable insights. For instance, transient absorption measurements on various metallophthalocyanines in dimethyl sulfoxide (B87167) (DMSO) have been used to characterize their triplet states. nih.gov The lifetime of the triplet state is sensitive to the molecular environment, including the solvent and the presence of quenchers like molecular oxygen.
For comparison, substituted phthalocyanine derivatives can exhibit significantly long triplet lifetimes. For example, certain phosphorous oxide triazatetrabenzcorrole derivatives, which are structurally related to phthalocyanines, have shown triplet lifetimes in the millisecond range in DMSO. d-nb.info In contrast, the triplet state lifetime of copper phthalocyanine (CuPc) is notably short, on the order of 35 nanoseconds in chloronaphthalene, while metal-free phthalocyanine (H2Pc) exhibits a much longer triplet lifetime of approximately 2.5 microseconds in the same solvent. rsc.org These comparisons highlight the profound influence of the central metal on the triplet state dynamics. While detailed quantitative data for unsubstituted MgPc remains a subject for further investigation, it is generally understood that its triplet state is sufficiently long-lived to participate in subsequent photochemical processes.
Singlet Oxygen Generation Quantum Yields of MgPc Photosensitizers
The triplet state of MgPc is a potent sensitizer (B1316253) for the formation of singlet oxygen (¹O₂), a highly reactive form of oxygen. This occurs through an energy transfer process where the excited triplet MgPc molecule transfers its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet state. The efficiency of this process is described by the singlet oxygen quantum yield (ΦΔ), which is a critical parameter for applications such as photodynamic therapy where singlet oxygen is the primary cytotoxic agent.
The singlet oxygen quantum yield is influenced by several factors, including the triplet quantum yield and the triplet state lifetime of the photosensitizer, as well as the concentration of oxygen in the surrounding medium. The solvent also plays a significant role; for instance, the singlet oxygen quantum yields of photosensitizers are generally observed to be higher in solvents like dimethylformamide (DMF) compared to aqueous solutions. yildiz.edu.tr
While a definitive value for unsubstituted MgPc is not consistently reported across the literature, studies on various phthalocyanine derivatives provide a comparative framework. For example, certain zinc phthalocyanine (ZnPc) derivatives have been shown to be efficient singlet oxygen generators. dergipark.org.trresearchgate.net The introduction of heavy atoms, such as indium, into the phthalocyanine core can enhance intersystem crossing, leading to potentially higher singlet oxygen quantum yields. dergipark.org.tr Conversely, aggregation of phthalocyanine molecules can significantly decrease the singlet oxygen generation efficiency. Therefore, designing non-aggregating MgPc derivatives is a key strategy to maximize their photosensitizing potential. upenn.edu
Table 1: Comparative Singlet Oxygen Quantum Yields (ΦΔ) of Various Phthalocyanine Derivatives
| Compound | Solvent | ΦΔ | Reference |
|---|---|---|---|
| Substituted ZnPc | DMSO | 0.76 | yildiz.edu.tr |
| Substituted ZnPc | DMF | 0.70 | yildiz.edu.tr |
| Substituted In(III)ClPc | DMSO | > Unsubstituted ZnPc | dergipark.org.tr |
| Substituted Si, Zn, and Pd Pcs | 1% v/v pyridine in toluene | 0.49–0.93 | rsc.org |
Intermolecular Energy Transfer Processes Involving MgPc
Excited-state MgPc molecules can participate in intermolecular energy transfer processes, where energy is transferred from an excited donor molecule to a ground-state acceptor molecule. The two primary mechanisms for this non-radiative energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.
Förster Resonance Energy Transfer (FRET) is a long-range, through-space dipole-dipole coupling mechanism. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (proportional to 1/r⁶), the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the relative orientation of the donor and acceptor transition dipoles. While the principles of FRET are well-established, specific studies detailing FRET processes involving MgPc as a donor or acceptor are not extensively documented in the reviewed literature. However, the strong absorption and fluorescence characteristics of MgPc in the red region of the spectrum make it a theoretically suitable candidate for F-RET pairs with appropriate spectral overlap.
Aggregation Phenomena and Solvatochromism
The planarity and extended π-conjugated system of the phthalocyanine macrocycle make MgPc prone to aggregation in solution, a phenomenon that significantly alters its spectroscopic and photophysical properties.
Spectroscopic Investigation of MgPc Aggregation in Solution
Aggregation of MgPc molecules is primarily driven by π-π stacking interactions. This self-association leads to the formation of dimers and higher-order aggregates. The most common spectroscopic technique to study this phenomenon is UV-Vis absorption spectroscopy. researchgate.net
In a monomeric state, typically observed in dilute solutions of non-coordinating or weakly coordinating solvents, the UV-Vis spectrum of MgPc is characterized by a sharp and intense absorption band in the red region of the spectrum, known as the Q-band. nih.gov This band arises from the π-π* transition of the phthalocyanine ring. Upon aggregation, this Q-band undergoes significant changes. The formation of H-aggregates (face-to-face stacking) typically results in a blue-shift of the Q-band and a decrease in its intensity (hypochromism). Conversely, the less common J-aggregates (head-to-tail arrangement) lead to a red-shifted and often narrowed Q-band.
The extent of aggregation is dependent on several factors, including concentration, solvent nature, and temperature. For instance, cationic magnesium phthalocyanines have been shown to form stable dimers in aqueous solutions, as evidenced by a blue-shifted and broadened Q-band. researchgate.net The addition of surfactants can disrupt these aggregates, leading to the reappearance of the monomeric absorption spectrum. researchgate.net
Impact of Solvent Polarity and Coordination on MgPc Electronic Absorption Spectra
The electronic absorption spectrum of MgPc is highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. The position, intensity, and shape of the Q-band can be significantly influenced by both the polarity of the solvent and its ability to coordinate to the central magnesium ion.
In non-coordinating solvents, the spectral shifts are primarily governed by general solvent effects, such as the solvent's refractive index and dielectric constant. However, in coordinating solvents, such as pyridine, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), specific interactions between the solvent molecules and the MgPc molecule play a dominant role. These solvent molecules can act as axial ligands, coordinating to the central magnesium ion. This axial ligation can disrupt aggregation and lead to a more monomeric species in solution, resulting in a sharper and more intense Q-band. dergipark.org.tr
The polarity of the solvent can also influence the position of the Q-band. For instance, a study on substituted magnesium phthalocyanines showed a red-shift of the Q-band with an increase in the concentration of acetic acid in a chloroform-acetic acid solvent mixture, which was attributed to the protonation of the peripheral nitrogen atoms of the phthalocyanine ring. elsevierpure.com Generally, an increase in solvent polarity can lead to shifts in the absorption maxima due to differential solvation of the ground and excited states.
Control of MgPc Aggregation Properties via Chemical Modification and Solvent Environment
The tendency of MgPc to aggregate can be controlled through two main strategies: chemical modification of the phthalocyanine macrocycle and careful selection of the solvent environment.
Chemical Modification: Introducing bulky substituents onto the periphery of the phthalocyanine ring is a highly effective method to prevent π-π stacking and thus inhibit aggregation. These bulky groups create steric hindrance, forcing the macrocycles apart. For example, the introduction of cyanophenoxy substituents has been shown to provide MgPc derivatives with good solubility and prevent aggregation in organic media. mdpi.com Similarly, the synthesis of phthalocyanines with arylmaleimide residues fused to the isoindole fragments, where bulky 2,6-substituents on the aryl groups force a perpendicular orientation relative to the macrocycle plane, effectively prevents π-stacking. upenn.edu
Solvent Environment: The choice of solvent is crucial in controlling the aggregation state of MgPc. As mentioned previously, coordinating solvents can effectively break up aggregates by forming monomeric complexes through axial ligation. In contrast, in non-coordinating or poor solvents, MgPc has a higher propensity to aggregate. For water-soluble MgPc derivatives, the aggregation behavior can be modulated by changing the composition of aqueous-organic solvent mixtures. researchgate.net The presence of surfactants can also be used to control aggregation in aqueous media by encapsulating the hydrophobic phthalocyanine molecules within micelles. researchgate.net
By employing these strategies, it is possible to tune the spectroscopic and photophysical properties of MgPc systems for specific applications, ensuring that the desired monomeric species predominates and that aggregation-induced quenching of fluorescence and singlet oxygen generation is minimized.
Supramolecular Architectures and Thin Film Assembly of Magnesium Phthalocyanine
Thin Film Fabrication Methodologies
The functional properties of MgPc thin films are intrinsically linked to their morphology, crystallinity, and molecular arrangement, which are determined by the fabrication method. researchgate.net Various techniques have been developed to control these parameters, ranging from high-vacuum to solution-based processes.
Vacuum Deposition Techniques for MgPc Film Preparation
Vacuum deposition encompasses a family of techniques where material is vaporized in a vacuum and subsequently condenses on a substrate to form a thin film. korvustech.com This method is particularly advantageous for depositing unsubstituted phthalocyanines like MgPc, which are often insoluble in common organic solvents, and is known for producing high-purity films. scholarsresearchlibrary.com The primary vacuum deposition techniques include Physical Vapor Deposition (PVD), Chemical Vapor Deposition (CVD), and their variants. korvustech.comphotonexport.com
Physical Vapor Deposition (PVD) is a process where the material transitions from a condensed phase to a vapor phase and then back to a thin film condensed phase. nih.gov Common PVD methods for MgPc include:
Thermal Evaporation: In this method, MgPc powder is heated in a high vacuum environment (typically around 10⁻⁵ to 10⁻⁶ Torr) until it sublimes. scholarsresearchlibrary.comresearchgate.net The gaseous molecules then travel and deposit onto a substrate. The crystallinity of the resulting film is highly dependent on the substrate temperature during deposition and subsequent annealing processes. As-deposited films are often amorphous, while annealing can induce crystallization into polymorphic forms like the α- and β-phases. researchgate.netresearchgate.net For instance, MgPc films deposited on glass substrates at room temperature show an amorphous nature, but annealing at 623 K can lead to polycrystalline films with a preferred orientation. researchgate.net
Pulsed Laser Deposition (PLD): This technique uses a high-power pulsed laser to ablate a target of the material (MgPc) in a vacuum chamber. vaccoat.com The ablated material forms a plasma plume that deposits on the substrate. PLD has been used to prepare MgPc films on glass substrates, with the film's crystallinity and morphology being influenced by laser energy and post-deposition annealing. scientific.netuobaghdad.edu.iq Studies show that MgPc powder has a polycrystalline monoclinic structure, and films prepared by PLD also exhibit this structure, with crystallinity improving at higher laser energies. scientific.net
The table below summarizes typical parameters for vacuum deposition of MgPc films.
| Technique | Typical Pressure | Substrate | Deposition Temperature | Post-Annealing | Resulting Film Structure | Reference(s) |
| Thermal Evaporation | 10⁻⁵ Torr | Glass | Room Temperature | Up to 150°C | Amorphous to Crystalline (β-form) | scholarsresearchlibrary.com |
| Thermal Evaporation | 10⁻⁵ Pa | Glass | Not specified | 623 K for 3h | Amorphous to Polycrystalline | researchgate.net |
| Pulsed Laser Deposition | 10⁻³ Torr | Glass | Room Temperature | 298 K for 1h | Polycrystalline (β-form, monoclinic) | scientific.net |
Langmuir-Blodgett (LB) Method for Monolayer and Multilayer MgPc Films
The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly organized thin films with precise control over thickness and molecular architecture at the molecular level. nih.gov The process involves spreading a solution of amphiphilic molecules onto a liquid subphase (typically purified water), compressing this layer to form an organized monolayer at the air-liquid interface, and then transferring this monolayer onto a solid substrate by dipping the substrate through the interface. tandfonline.com
For the LB method to be effective with phthalocyanines, the molecules must be chemically modified with substituents to impart amphiphilic character (having both hydrophobic and hydrophilic parts). tandfonline.comrsc.org Unsubstituted MgPc is not suitable for this technique. The choice of these peripheral substituents is crucial as it dictates the molecular packing and self-assembly behavior within the film. tandfonline.comtandfonline.com Research has shown that phthalocyanine (B1677752) derivatives that possess both amphiphilic properties and exhibit thermotropic liquid crystal behavior are particularly effective for creating well-ordered LB films. tandfonline.com These ordered films can undergo structural reorganization upon heating. tandfonline.com The LB method allows for the fabrication of both monolayer and multilayer films with a high degree of order. acs.org
Spin-Coating and Liquid Deposition for Amorphous and Crystalline MgPc Films
Spin-coating and liquid deposition are cost-effective and straightforward solution-based methods for fabricating thin films. researchgate.netshu.ac.uk These techniques require the material to be soluble in a suitable solvent. acs.org
Spin-Coating involves dispensing a solution of the material onto the center of a substrate, which is then rotated at high speed. Centrifugal force spreads the solution, and the solvent evaporates, leaving a thin film. nih.gov It is a common method for preparing uniform thin films of substituted, soluble phthalocyanines. shu.ac.ukrsc.org The final film structure, whether amorphous or crystalline, is influenced by the solvent choice, solution concentration, and any post-deposition heat treatment. shu.ac.uktum.de For example, studies on magnesium tetraphenyl porphyrin, a related macrocycle, showed that slow heat treatment of spin-coated films improved molecular ordering. shu.ac.uk
Liquid Deposition is a broader category that includes various methods of casting films from solution. Recently, a low-cost liquid deposition method was developed to prepare MgPc films using an additive, tetrabutylammonium (B224687) bromide (TBAB), in a solvent like dichloromethane. researchgate.netscispace.com This approach allows for the formation of crystalline films from a saturated MgPc solution. tum.de Characterization of these films confirmed their crystallinity, distinguishing them from amorphous films prepared by spin-coating from a different solvent like N,N-dimethylformamide (DMF). tum.de Transient absorption studies revealed that the exciton (B1674681) dissipation mechanism differs between the crystalline liquid-deposited films and the amorphous spin-coated films, highlighting the impact of the fabrication method on the material's photophysical properties. tum.de
Molecular Orientation and Self-Assembly Processes
The arrangement of MgPc molecules on a surface and their assembly into larger architectures are governed by a delicate balance of molecule-molecule and molecule-substrate interactions. researchgate.net Understanding these processes is key to controlling the properties of MgPc films.
Structural Characterization of MgPc Molecular Arrangement on Surfaces
The three-dimensional arrangement and crystalline phase of MgPc molecules in thin films are investigated using a variety of characterization techniques.
X-Ray Diffraction (XRD): This is a primary tool for determining the crystallinity and polymorphic form of MgPc films. MgPc is known to exist in several crystalline phases, most notably the α-phase and β-phase. mdpi.com The β-phase is a monoclinic crystal structure. mdpi.com XRD patterns of MgPc powder show multiple diffraction peaks, indicating a polycrystalline nature. researchgate.netscientific.net In contrast, as-deposited films from vacuum evaporation are often amorphous, showing only broad humps in their XRD spectra. researchgate.net Upon annealing, sharp diffraction peaks appear, indicating a transition to a crystalline phase, often with a preferred orientation such as the (100) plane. researchgate.netscientific.net
Spectroscopic Techniques: Polarization-dependent spectroscopy is used to determine the average orientation of the molecules relative to the substrate surface. The large, planar phthalocyanine ring can be oriented either "lying down" (parallel to the substrate) or "standing up" (perpendicular or tilted relative to the substrate). aip.org The interaction with the substrate plays a crucial role; strong molecule-substrate interactions favor a lying-down orientation, especially in the first monolayer. aip.orgdntb.gov.ua In thicker films or on weakly interacting substrates, intermolecular forces become more dominant, often leading to a standing orientation. aip.org X-ray absorption spectroscopy (XAS) and polarized infrared reflection absorption spectroscopy (IR-RAS) are powerful techniques for these studies, as the absorption intensity of specific molecular vibrations or core-level electronic transitions depends on the orientation of the molecule with respect to the electric field vector of the polarized light. aip.orgnih.gov
Microscopy Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide information on the surface morphology and microstructure of the films. scholarsresearchlibrary.commdpi.com SEM images of vacuum-deposited MgPc hybrid films have shown smooth surface morphologies. scholarsresearchlibrary.com TEM and selected area electron diffraction (SAED) can be used to analyze the crystalline structure of the material. mdpi.com
The table below provides a summary of structural data for MgPc.
| Property | Value / Description | Characterization Method | Reference(s) |
| Crystal System | Monoclinic | XRD | scholarsresearchlibrary.comresearchgate.netmdpi.com |
| Common Polymorphs | α-phase, β-phase | IR Spectroscopy, XRD | mdpi.comkeio.ac.jp |
| β-phase Lattice Parameters | a = 18.971 Å, b = 4.916 Å, c = 14.401 Å, β = 119.89° | XRD | mdpi.com |
| Molecular Orientation on Gold | First monolayer: lying flat; Subsequent layers: standing | Photoemission Spectroscopy, X-ray Absorption Spectroscopy | aip.orgdntb.gov.ua |
| Molecular Orientation on NaCl | Mg ion positioned over the chlorine anion, with the molecule rotated ±7° relative to the aps.org surface direction | Scanning Tunneling Microscopy, Density Functional Theory | nih.gov |
Investigations of Two-Dimensional Molecular Self-Assembly of MgPc
The spontaneous organization of molecules into ordered structures on a surface is known as two-dimensional (2D) self-assembly. arxiv.orgresearchgate.net This process is driven by non-covalent interactions such as van der Waals forces and electrostatic interactions. nih.govnih.gov Scanning Tunneling Microscopy (STM) is an invaluable tool for visualizing these assemblies with atomic or molecular resolution.
Studies of MgPc on various substrates have revealed diverse self-assembly behaviors:
On Ag(100): MgPc molecules self-assemble into crystalline, close-packed monolayer and bilayer structures. acs.org These overlayers consist of a square lattice where each point is occupied by a single, flat-adsorbed MgPc molecule. Remarkably, this ordered 2D arrangement leads to the formation of a narrow electronic energy band, demonstrating electronic coupling between the adjacent, weakly interacting molecules. acs.org
On Polar Oxide Films (FeO on Pt(111)): The self-assembly of MgPc is guided by the properties of the polar substrate. The FeO film exhibits a varying surface dipole, and MgPc molecules preferentially adsorb in regions with the highest dipole strength. researchgate.net The rotational orientation of the molecules within this assembly is then determined by the interaction with the atomic lattice of the oxide. researchgate.net
On Insulating Films (NaCl): On bilayer NaCl films, the adsorption and orientation of MgPc are governed by a combination of dispersion forces, potential Mg-Cl chemical bonding, and electrostatic interactions. nih.gov Theoretical and experimental results show that the MgPc molecules adopt a specific orientation, with the central magnesium atom positioned above a chlorine anion of the salt crystal. The electrostatic interaction, though small, is the dominant factor in determining this orientation. nih.gov
The ability to control the 2D self-assembly of MgPc by selecting the appropriate substrate opens pathways to designing functional molecular nanofilms and exploring emergent electronic phenomena at the nanoscale. acs.org
Control of MgPc Film Morphology (Crystalline vs. Amorphous)
The morphology of magnesium phthalocyanine (MgPc) thin films, which can be either crystalline or amorphous, significantly influences their optoelectronic properties and suitability for various applications. anahuac.mx The control over this morphology is achievable through the manipulation of deposition parameters. acs.orgnih.gov
Substrate Temperature: The temperature of the substrate during deposition is a critical factor. nih.gov At lower temperatures, such as room temperature, the deposited MgPc molecules have limited surface mobility, leading to the formation of amorphous films. nih.govresearchgate.netscholarsresearchlibrary.com As the substrate temperature is increased, molecules gain more kinetic energy, allowing them to rearrange into more ordered, crystalline structures. nih.gov For instance, MgPc films deposited at elevated temperatures often exhibit a polycrystalline nature with preferred orientations. researchgate.netresearchgate.net
Deposition Rate: The rate at which MgPc is deposited also affects the film's structure. nih.gov High deposition rates can result in kinetically dominated growth, leading to amorphous or poorly crystalline films because molecules have insufficient time to organize. nih.gov Conversely, lower deposition rates typically promote the formation of larger crystallites and fewer grain boundaries. nih.gov
Post-deposition Annealing: Thermal treatment after deposition, known as annealing, can be employed to transform an amorphous MgPc film into a crystalline one. researchgate.netscholarsresearchlibrary.com For example, as-deposited amorphous MgPc films can become polycrystalline with a preferred (100) orientation after being annealed at 623 K for several hours. researchgate.net This process provides the necessary thermal energy for the molecules to achieve a more thermodynamically stable crystalline state. scholarsresearchlibrary.com
| Parameter | Influence on MgPc Film Morphology | Resulting Structure |
| Low Substrate Temperature | Decreased molecular mobility on the substrate surface. | Amorphous nih.govresearchgate.net |
| High Substrate Temperature | Increased kinetic energy for molecular rearrangement. | Crystalline nih.govresearchgate.net |
| High Deposition Rate | Kinetically limited growth with less time for ordering. | Amorphous/Poorly Crystalline nih.gov |
| Low Deposition Rate | Allows for diffusion and growth of larger crystallites. | Crystalline nih.gov |
| Post-deposition Annealing | Provides thermal energy for molecular reorganization. | Crystalline researchgate.netscholarsresearchlibrary.com |
Layer-by-Layer (LbL) Self-Assembly for MgPc Coatings
The Layer-by-Layer (LbL) assembly technique is a versatile method for creating ultrathin films with precise control over their thickness and architecture. wordpress.com This process involves the alternating deposition of materials with complementary interactions, most commonly electrostatic attraction between positively and negatively charged species. wordpress.com
For the fabrication of MgPc-containing LbL films, water-soluble derivatives of MgPc are often used. A common approach involves using a sulfonated version of MgPc, which carries a negative charge, in conjunction with a positively charged polymer (polycation). The assembly is built up by alternately immersing a substrate into solutions of the polycation and the sulfonated MgPc, with a rinsing step in between each deposition to remove non-adsorbed material. wordpress.com
The growth of these multilayered films can be monitored by techniques such as UV-Vis spectroscopy, which would show a systematic increase in the characteristic absorbance of the phthalocyanine with each deposited layer. The final film's properties, including thickness and surface roughness, can be controlled by adjusting parameters like the pH of the deposition solutions and the dipping time. wordpress.commdpi.com This precise control over the film's structure is essential for optimizing its performance in various applications, including the development of bioactive surfaces and drug delivery systems. nih.gov
Supramolecular Interactions in MgPc Complexes
Dimeric Supramolecular Structures of MgPc
This compound exhibits a strong tendency to form dimeric structures, primarily driven by π-π stacking interactions between the large aromatic phthalocyanine rings. nih.goviucr.org In many cases, the magnesium center is coordinated to an axial ligand, such as a water molecule, which influences the stacking arrangement. nih.goviucr.org This coordination results in a displacement of the magnesium atom from the plane of the four isoindole nitrogen atoms, giving the macrocycle a saucer shape. nih.govacs.orgnih.gov
These dimers often adopt a cofacial arrangement where the phthalocyanine planes are stacked with ring-to-ring distances in the range of 3.4 to 3.8 Å. nih.govacs.orgnih.govresearchgate.net The formation of these dimers significantly affects the electronic absorption spectra of MgPc. The intense Q-band of the monomeric form may split into two components in the dimer, a phenomenon known as Davydov splitting. researchgate.net The aggregation of MgPc molecules can be influenced by the solvent, with additions of water or methanol (B129727) to aprotic solvents often leading to dimerization. researchgate.net
Formation and Characterization of MgPc Inclusion Complexes with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity that can encapsulate guest molecules, forming inclusion complexes. mdpi.comnih.govnih.gov The formation of inclusion complexes between MgPc and various cyclodextrins, such as β-cyclodextrin (β-CD) and γ-cyclodextrin (γ-CD), has been demonstrated as a method to improve the physicochemical properties of MgPc. mdpi.comnih.govnih.gov
The primary driving force for complexation is the hydrophobic interaction between the MgPc molecule and the cyclodextrin (B1172386) cavity. nih.gov Evidence for the formation of these inclusion complexes comes from techniques like FT-IR and NMR spectroscopy. mdpi.comnih.gov The stoichiometry of these complexes is a key characteristic, with 1:1 (MgPc:CD) and 2:1 (CD:MgPc) ratios being reported. mdpi.commdpi.comnih.govscispace.com The formation of these complexes can lead to a decrease in the aggregation of MgPc molecules and an increase in their water solubility and photodynamic activity. mdpi.comnih.gov For instance, the complex of MgPc with γ-CD has shown enhanced cellular uptake compared to free MgPc. mdpi.comnih.gov
| Cyclodextrin Derivative | Method of Preparation | Reported Stoichiometry (CD:MgPc) |
| β-Cyclodextrin (β-CD) | Kneading mdpi.comnih.gov | 2:1 mdpi.com |
| γ-Cyclodextrin (γ-CD) | Kneading mdpi.comnih.gov | 2:1 mdpi.com |
| Hydroxypropyl-β-CD (HP-β-CD) | Kneading mdpi.comnih.gov | 2:1 mdpi.com |
| Methyl-β-CD (Me-β-CD) | Kneading mdpi.comnih.gov | 2:1 mdpi.com |
Water-Involved Hydrogen Bonding in MgPc Supramolecular Assemblies
Water molecules play a significant role in the supramolecular chemistry of this compound. nih.govacs.orgnih.gov The magnesium ion in MgPc can coordinate with a water molecule, forming an aquathis compound complex, MgPc(H₂O). nih.govacs.orgnih.govresearchgate.net In this complex, the magnesium atom is displaced from the plane of the phthalocyanine ring by approximately 0.5 Å. nih.govacs.orgnih.govresearchgate.net
This coordinated water molecule can then participate in hydrogen bonding, acting as a bridge between adjacent MgPc units. nih.govacs.orgnih.gov Specifically, the hydrogen atoms of the water molecule can form hydrogen bonds with the azamethine nitrogen atoms of a neighboring phthalocyanine macrocycle. nih.govacs.orgnih.gov These interactions, along with π-π stacking, lead to the formation of dimeric and extended supramolecular structures in the solid state. nih.govacs.orgnih.govacs.org The presence and nature of these hydrogen-bonding networks are crucial in determining the crystal packing and, consequently, the material's properties. nih.govacs.orgnih.gov For example, in the presence of 4-methylmorpholine, dimeric supramolecular structures of {MgPc(H₂O)·4-methylmorpholine}₂ have been observed, where hydrogen bonds link the coordinated water molecule to the solvent molecule. nih.govacs.orgnih.gov
Mechanistic Studies in Magnesium Phthalocyanine Based Optoelectronic Devices
Charge Carrier Generation and Transport
The performance of optoelectronic devices based on magnesium phthalocyanine (B1677752) (MgPc) is intrinsically linked to the efficiency of charge carrier generation and transport within the material. Understanding the fundamental mechanisms governing these processes in MgPc thin films is crucial for optimizing device architecture and performance.
Investigation of Conduction Mechanisms in MgPc Thin Films
The electrical conduction in magnesium phthalocyanine (MgPc) thin films is a complex process governed by several distinct mechanisms, the dominance of which depends on factors such as applied voltage, temperature, and film morphology. mdpi.comresearchgate.net Experimental studies on MgPc thin films, typically in a sandwich-type device structure (e.g., Al/MgPc/Au or ITO/MgPc/Al), have identified several key conduction regimes.
At low applied voltages, the current-voltage (I-V) characteristics often exhibit a linear relationship, indicative of Ohmic conduction . mdpi.comresearchgate.net In this regime, the current is carried by the thermally generated equilibrium charge carriers. For as-deposited MgPc films, studies have reported a hole concentration (p₀) of approximately 3.92 x 10¹⁸ m⁻³ and a corresponding hole mobility (μp) of 1.81 x 10⁻⁶ m² V⁻¹ s⁻¹. researchgate.net Another study found a hole concentration of 6.34 × 10¹⁸ m⁻³ and mobility of 9.16 × 10⁻⁵ m² V⁻¹ s⁻¹. researchgate.net The dark electrical resistivity measurements have shown two distinct thermal activation energies: a lower energy (ΔE₁) of about 0.23 eV, associated with impurity or extrinsic conduction, and a higher energy (ΔE₂) of around 0.69 eV, attributed to intrinsic conduction. mdpi.com
As the applied voltage increases, the conduction mechanism transitions from Ohmic to a non-linear regime. One of the most prominent mechanisms observed at higher voltages is Space-Charge-Limited Conduction (SCLC) . mdpi.comresearchgate.nettum.de This occurs when the density of injected charge carriers from the electrode surpasses the intrinsic carrier density. The I-V relationship in the SCLC region typically follows a power law (I ∝ Vⁿ), where the exponent 'n' is greater than 2, indicating the presence of charge trapping states within the bandgap of the MgPc. pku.edu.cn These traps can be distributed exponentially or exist at discrete energy levels. For instance, SCLC controlled by a single dominant trap level at approximately 0.34 eV has been identified in MgPc/p-Si heterojunctions. tum.de In other cases, a discrete trapping level at about 0.73 eV above the valence band edge with a total trap concentration (Nₜ) of 4.51 x 10²¹ m⁻³ has been reported. researchgate.net
In certain device configurations and voltage ranges, other conduction mechanisms also play a significant role. Thermionic emission , where charge carriers are emitted over a potential barrier at a junction, has been observed to dominate at low forward bias voltages in ITO/MgPc/Al and MgPc/p-Si Schottky diodes. ultraglasscoatings.co.ukacs.org Conversely, under reverse bias or at higher voltages, the Poole-Frenkel effect can become the dominant conduction mechanism. researchgate.netultraglasscoatings.co.uk This effect describes the field-assisted thermal detrapping of charge carriers from localized states in the bulk of the material. researchgate.net The transition between Schottky emission (electrode-limited) and Poole-Frenkel emission (bulk-limited) has been noted in the reverse bias characteristics of Al/MgPc/Au devices. researchgate.net
The specific conduction pathway is also highly sensitive to processing conditions and the presence of atmospheric gases. For example, oxygen doping has been shown to decrease the conductivity of MgPc films, potentially by creating an interfacial layer. ultraglasscoatings.co.uk In such doped samples, a transition from Schottky emission at lower voltages to Poole-Frenkel conductivity at higher voltages has been observed. ultraglasscoatings.co.uk
| Conduction Mechanism | Dominant Conditions | Key Findings & Parameters | Citations |
| Ohmic Conduction | Low applied voltage | Linear I-V relationship. Hole concentration (p₀) ~3.92-6.34 x 10¹⁸ m⁻³, Hole mobility (μp) ~1.81 x 10⁻⁶ - 9.16 x 10⁻⁵ m² V⁻¹ s⁻¹. | mdpi.comresearchgate.net |
| Space-Charge Limited Conduction (SCLC) | Higher applied voltage | Power law I-V relationship (I ∝ Vⁿ, n>2). Indicates presence of traps. Trap level at ~0.34 eV or ~0.73 eV. Trap concentration (Nₜ) ~4.51 x 10²¹ m⁻³. | mdpi.comresearchgate.nettum.depku.edu.cn |
| Thermionic Emission | Low forward bias in Schottky diodes | Dominant mechanism over potential barriers at interfaces (e.g., MgPc/p-Si). | ultraglasscoatings.co.ukacs.orgrsc.org |
| Poole-Frenkel Effect | Reverse bias or high voltage | Field-assisted thermal de-trapping of carriers from bulk states. | researchgate.netultraglasscoatings.co.ukresearchgate.net |
Role of MgPc as a Hole Transport Layer in Optoelectronic Devices
This compound is widely recognized as a p-type organic semiconductor, making it a suitable candidate for use as a hole transport layer (HTL) in various optoelectronic devices, including organic solar cells and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net Its function as an HTL is to facilitate the efficient transport of holes from the active region (where excitons are generated and dissociated) to the anode, while simultaneously blocking the transport of electrons. This selective transport is crucial for minimizing recombination losses and enhancing device efficiency.
The effectiveness of MgPc as an HTL is fundamentally dependent on its hole mobility (μh). Reported values for hole mobility in MgPc thin films vary depending on the measurement technique and film preparation conditions, but typically fall in the range of 10⁻⁶ to 10⁻⁵ m² V⁻¹ s⁻¹. researchgate.net For instance, a mobility of 1.81 × 10⁻⁶ m² V⁻¹ s⁻¹ was determined for as-deposited films in one study. researchgate.net Recent theoretical studies on 2D MgPc monolayers predict potentially much higher intrinsic hole mobilities, suggesting significant room for improvement through material engineering. ultraglasscoatings.co.uk The π-π stacking of the planar MgPc molecules in thin films is critical for facilitating efficient vertical charge transport, which is the desired pathway in layered device structures. researchgate.net
Exciton (B1674681) Dissipation Mechanisms in Crystalline and Amorphous MgPc
Upon photoexcitation, MgPc absorbs light to form excitons (bound electron-hole pairs). The fate of these excitons is critical to the functionality of an optoelectronic device. They can either dissociate into free charge carriers, which contribute to the photocurrent, or decay back to the ground state through radiative (fluorescence, phosphorescence) or non-radiative pathways. The efficiency of exciton dissipation is strongly influenced by the morphology of the MgPc film, particularly its degree of crystallinity.
A distinct difference in the exciton dissipation mechanism has been observed between crystalline and amorphous MgPc films. tum.deacs.org This difference is evident in both interband and intraband dynamics, as probed by transient absorption spectroscopy. tum.de
In crystalline MgPc , the ordered molecular packing facilitates strong intermolecular coupling. This leads to the formation of delocalized excitons that can move through the crystalline domains. The dissipation of these excitons is a key process. Studies suggest that the signal amplitude from crystalline samples shows a slower rise and decay compared to amorphous samples. tum.de
In amorphous MgPc , the lack of long-range order results in more localized excitons. The dynamics in amorphous films are more complex. Transient absorption signals from amorphous samples exhibit a faster rise in amplitude followed by a rapid initial decay on the order of 1 picosecond. tum.de After this initial rapid decay, the subsequent dynamics become nearly identical to those in crystalline samples. tum.de This suggests a clear dimensionality difference in the exciton dissipation mechanism between the two forms. tum.deacs.org The initial, rapid decay in amorphous films can be attributed to excitons relaxing into lower-energy trap states or undergoing faster non-radiative recombination due to the disordered structure.
The model developed from these studies indicates that while the fundamental electronic states are similar, a change in the exciton coupling strength and the dissipation rate by approximately an order of magnitude is necessary to describe the difference between the crystalline and amorphous phases. tum.de The structural disorder in amorphous films leads to a broader distribution of electronic states (Urbach energy), which can act as trapping sites and influence exciton diffusion and dissociation pathways. aip.org In contrast, the well-defined structure of crystalline films allows for more efficient exciton transport to interfaces where dissociation is more likely to occur, although it can also lead to different forms of recombination.
| MgPc Morphology | Key Exciton Dissipation Characteristics | Supporting Research Findings | Citations |
| Crystalline | Slower rise and decay of transient absorption signal. More delocalized excitons due to ordered structure. | Model suggests a specific exciton coupling strength and dissipation rate. | tum.de |
| Amorphous | Faster rise and initial decay (~1 ps) of transient absorption signal. More localized excitons. | Clear dimensionality difference in dissipation mechanism compared to crystalline form. Initial fast decay attributed to relaxation into trap states. | tum.deacs.org |
Single-Molecule Optoelectronic Phenomena
Probing the optoelectronic properties of MgPc at the single-molecule level provides ultimate insight into the fundamental mechanisms of light emission and excitation, free from ensemble averaging effects. Techniques like scanning tunneling microscopy (STM) have enabled the investigation of these phenomena with sub-nanometer resolution.
Electroluminescence Mechanisms in Single MgPc Molecules
Electroluminescence (EL) from a single molecule involves the generation of light via electronic excitation induced by an electrical current, typically tunneling electrons from an STM tip. For a single MgPc molecule, several mechanisms can contribute to this phenomenon.
One key mechanism involves intermolecular energy transfer. In experiments with mixed molecular systems, it has been demonstrated that energy can be transferred from an excited MgPc molecule to a neighboring molecule, such as a metal-free phthalocyanine (H₂Pc), which then emits light. pku.edu.cnopticsjournal.net This process, observed in real space using STM, highlights the role of dipole-dipole coupling in mediating energy flow at the nanoscale. opticsjournal.net
The electroluminescence of a single MgPc molecule is also profoundly influenced by its interaction with the local environment, particularly plasmonic nanocavities formed between the STM tip and the substrate. pku.edu.cnopticsjournal.net When tunneling electrons excite localized surface plasmons in the nanocavity, these plasmons can couple to the molecular excitons. This coupling can dramatically enhance the electroluminescence intensity. opticsjournal.net The interaction is a two-way street; the molecular emission can also be modified by the plasmonic resonance, leading to changes in the spectral line width and intensity. pku.edu.cn Furthermore, the precise positioning of the STM tip relative to the molecule allows for the investigation of charging and electroluminescence mechanisms, revealing how sub-nanometric variations can switch the emission properties. acs.org
In some systems, upconversion electroluminescence (UCEL) has been observed, where the emitted photon has higher energy than the injected electrons. nih.gov While detailed studies on single MgPc molecules are emerging, the general mechanism involves a two-electron process, often mediated by a long-lived triplet state, where sequential carrier injection steps lead to a higher-energy excited state that then luminesces. The efficiency of such processes is critically dependent on the energy level alignment at the molecule-substrate interface. nih.gov
Photoexcitation and Plasmon-Induced Excitation in MgPc Devices
In addition to electrical excitation, light can be used to generate charge carriers in MgPc-based devices through two primary pathways: direct photoexcitation of the molecule and indirect excitation via surface plasmons.
Direct photoexcitation is the conventional process where a photon with energy matching or exceeding the HOMO-LUMO gap of the MgPc molecule is absorbed, creating an exciton. researchgate.net The absorption spectrum of MgPc is characterized by the strong Q-band in the visible region (~600-700 nm) and the Soret (or B) band in the near-UV region, corresponding to π-π* electronic transitions. mdpi.comresearchgate.net The efficiency of this process is determined by the absorption coefficient of the MgPc film and the subsequent probability of exciton dissociation into free carriers.
Plasmon-induced excitation is a more complex mechanism that leverages the collective oscillation of electrons (plasmons) in adjacent metallic nanostructures. nih.govresearching.cn When light illuminates a metal-MgPc interface, it can excite surface plasmons in the metal. These plasmons can decay non-radiatively, generating energetic "hot" electron-hole pairs within the metal. nih.gov If these hot carriers have sufficient energy, they can be injected into the conduction (LUMO) or valence (HOMO) band of the MgPc molecule, leading to the formation of charge carriers or excitons within the organic material. nih.govresearching.cn
A key distinction between the two mechanisms is the energy of the generated carriers. Plasmon-induced hot electrons can have significantly higher energies than those produced by direct photoexcitation in the metal. nih.gov This is because plasmon decay can excite electrons from near the metal's Fermi level, whereas direct absorption in a metal like gold primarily involves transitions from deeper d-bands. nih.gov This difference provides a route to distinguish between the two carrier generation pathways and to potentially harvest higher-energy carriers in a device. The interaction between molecular excitons and plasmons can also lead to quantum mechanical interference effects, resulting in characteristic Fano resonances in the luminescence spectra. researchgate.net This plasmon-exciton coupling provides a powerful tool to control and enhance light-matter interactions at the nanoscale. nih.gov
Interaction Mechanisms between Charge Transport and Electromagnetic Fields
The functionality of this compound (MgPc) in optoelectronic devices is fundamentally rooted in the interaction between charge carriers and electromagnetic fields, specifically light and applied electric fields. This process begins with the absorption of photons (the quanta of an electromagnetic field) by the MgPc molecule, leading to the generation of a tightly bound electron-hole pair known as an exciton. The strong absorption of MgPc in the visible region of the electromagnetic spectrum makes it an efficient material for this initial photon-to-exciton conversion.
For these excitons to contribute to a measurable current, they must dissociate into free charge carriers—an electron and a hole. In organic materials like MgPc, the binding energy of excitons is relatively high, and their dissociation is not spontaneous. An external electric field is a highly effective means to promote this dissociation. aps.org The applied field lowers the Coulombic potential barrier that keeps the electron and hole bound together, thereby increasing the probability of them separating and becoming mobile charge carriers. aps.orgcore.ac.uk Excited states are generally more susceptible to this field-induced dissociation than the ground state exciton. aps.org
Once freed, the transport of these charges through the MgPc film is predominantly governed by a hopping mechanism. aps.org Charges are not in a continuous band like in crystalline inorganic semiconductors but are localized on individual molecules. They move by "hopping" from one localized state to another. The efficiency of this transport, characterized by charge carrier mobility, is strongly dependent on the applied electric field. aps.orgaps.org An increasing electric field can enhance charge carrier mobility by lowering the energetic barriers for these hops, effectively creating a more favorable pathway for charge movement. aps.org This relationship is crucial, as higher mobility reduces the time a carrier spends traversing the device, thereby decreasing the probability of it recombining with a carrier of the opposite charge, which is a primary loss mechanism.
Integration in Organic Photovoltaic Technologies
This compound is a canonical p-type (electron-donating) organic semiconductor that has been a subject of study in organic photovoltaics (OPVs) since some of the earliest research in the field. diva-portal.orgwikipedia.org Its favorable optical and electronic properties, combined with its robustness, make it a valuable component in various OPV device architectures.
MgPc as an Active Layer in Organic Photovoltaic Cells
In OPVs, MgPc typically serves as the electron donor material within the photoactive layer. Its primary role is to absorb incoming photons from the solar spectrum and generate excitons. For efficient power conversion, these excitons must diffuse to an interface with a suitable electron acceptor material before they decay. At this donor-acceptor (D-A) interface, the exciton is dissociated, with the electron being transferred to the acceptor material and the hole remaining in the MgPc. These separated charges are then transported to their respective electrodes to generate a photocurrent.
The performance of MgPc as an active layer is intrinsically linked to the thin film's morphology. The arrangement and crystallinity of the MgPc molecules influence both light absorption and charge transport. Post-deposition treatments, such as thermal annealing, are known to induce changes in the film's crystal structure, often leading to improved device performance by enhancing charge carrier mobility. researchgate.net For example, annealing can promote the formation of a more ordered polycrystalline structure, which facilitates more efficient hole transport through the MgPc layer. researchgate.net
Design and Optimization of MgPc-Based Organic Diodes
The design of an efficient MgPc-based organic diode, or solar cell, involves the strategic selection and arrangement of multiple layers to optimize photon absorption, charge separation, and charge extraction. A common device architecture is a heterojunction structure, for instance, Glass/ITO/MgPc/C60/Al, where Indium Tin Oxide (ITO) is the transparent anode, MgPc is the donor, a fullerene like C60 is the acceptor, and Aluminum (Al) is the cathode.
Optimization of these devices hinges on several factors. The thickness of the active layers is a critical parameter that must be carefully controlled. mcmaster.ca The layer must be thick enough to absorb a significant portion of incident light but thin enough to ensure that photogenerated charge carriers can reach the electrodes before they recombine. An optimal thickness represents a balance between optical absorption and electrical loss. For instance, studies on various organic solar cells show that increasing the active layer thickness can increase the short-circuit current (Jsc) up to a point, after which recombination losses become dominant and reduce performance. nih.gov Furthermore, the introduction of thin interfacial or buffer layers between the active layers and the electrodes can significantly enhance device performance by improving charge extraction and reducing interfacial recombination.
Enhancement of Optoelectronic Performance in MgPc Blends
A significant advancement in OPV technology was the development of the bulk heterojunction (BHJ) concept, which is particularly effective for MgPc-based devices. In a BHJ, instead of a simple planar interface, the MgPc (donor) and an acceptor material (like C60) are blended together, forming a three-dimensional, interpenetrating network with a vast interfacial area throughout the active layer's volume. wikipedia.org
This nanoscale morphology is crucial for high performance. mdpi.com The large D-A interfacial area ensures that most excitons, which have a limited diffusion length (typically on the order of 10 nm), can reach an interface and dissociate before recombining. wikipedia.org The ideal morphology consists of continuous, phase-separated domains of both the donor and acceptor materials, providing uninterrupted pathways for holes to travel through the MgPc phase to the anode and for electrons to travel through the acceptor phase to the cathode. The size of these domains must be carefully optimized; they need to be small enough for efficient exciton dissociation but large enough to form these continuous charge transport pathways. Blending MgPc with C60 has been shown to yield higher efficiencies in these structures compared to simple bilayer devices.
Table 1: Representative Performance Parameters of MgPc-Based Organic Solar Cells
The following table provides typical performance values for organic photovoltaic cells incorporating this compound, illustrating a range from early device structures to more optimized blends.
| Device Structure | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| Al/MgPc/Ag (Early single-layer cell) | 0.2 | Low | 25 | 0.01 |
| n-Si/MgPc Hybrid Cell | ~0.32 | ~0.98 (246 µA/0.25cm²) | - | ~2.7 |
| MgPc:C60 (Blended BHJ) | ~0.5-0.6 | ~8-12 | 50-65 | ~4-5 |
| MgPc-Ch-diisoQ (Blended) | 0.45 | ~0.008 (2.12 µA/0.25cm²) | 40 | - |
Data compiled from various research findings. Values can vary significantly based on specific fabrication conditions, layer thicknesses, and measurement standards.
Magnesium Phthalocyanine in Advanced Catalytic and Photocatalytic Systems
Photocatalytic Degradation Applications
The increasing presence of persistent organic pollutants in water sources necessitates the development of efficient and sustainable remediation technologies. researchgate.net Photocatalysis, leveraging light to activate a catalyst, presents a promising approach for the decomposition of these harmful substances. rsc.orgresearchgate.net MgPc has emerged as a potent photosensitizer in this field, capable of initiating and enhancing the degradation of various organic contaminants. rsc.orgresearchgate.net
Mechanisms of Organic Pollutant Degradation by MgPc Photocatalysts
The photocatalytic degradation of organic pollutants using MgPc-based systems is initiated by the absorption of visible light by the MgPc molecule. rsc.org This excitation elevates an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating a highly energetic and reactive state. rsc.org The excited MgPc can then follow two primary pathways to induce the degradation of pollutants.
In the first pathway, the excited MgPc can directly transfer its energy to molecular oxygen, converting it from its stable triplet state to the highly reactive singlet oxygen (¹O₂). This singlet oxygen is a powerful oxidizing agent that can directly attack and break down organic pollutant molecules.
The second pathway involves electron transfer. The excited MgPc can inject an electron into the conduction band of a semiconductor support material. rsc.org This process generates a charge-separated state, where the electron in the semiconductor and the positively charged MgPc radical cation (MgPc⁺) can participate in subsequent redox reactions. The electrons in the conduction band can react with dissolved oxygen to form superoxide (B77818) radicals (O₂⁻), while the MgPc⁺ can be regenerated by accepting an electron from a donor molecule or directly oxidize the pollutant. mdpi.com
Role of Reactive Oxygen Species (ROS) in MgPc-Mediated Photodegradation
Reactive oxygen species (ROS) are the primary agents responsible for the breakdown of organic pollutants in MgPc-mediated photodegradation. rsc.orgresearchgate.net These highly reactive chemical species include singlet oxygen (¹O₂), superoxide radicals (O₂⁻), and hydroxyl radicals (•OH). mdpi.comresearchgate.net
The generation of these species is a direct consequence of the photoexcitation of MgPc. As mentioned, energy transfer from excited MgPc to molecular oxygen produces singlet oxygen. worldscientific.com Electron transfer processes lead to the formation of superoxide radicals. mdpi.com These superoxide radicals can further react through a series of steps to produce other ROS, including hydroxyl radicals, which are among the strongest known oxidizing agents. rsc.orggncl.cn These ROS indiscriminately attack the chemical bonds within organic pollutant molecules, leading to their fragmentation and eventual mineralization into simpler, less harmful compounds like carbon dioxide and water. researchgate.net The specific ROS that dominates the degradation process can be influenced by various factors, including the reaction conditions and the nature of the pollutant. nih.govresearchgate.net
Synergy with Semiconductor Supports in Photocatalytic Systems (e.g., TiO₂, g-C₃N₄)
To enhance the efficiency and stability of MgPc as a photocatalyst, it is often immobilized on semiconductor supports like titanium dioxide (TiO₂) and graphitic carbon nitride (g-C₃N₄). rsc.orgresearchgate.netrsc.org This combination creates a synergistic effect that significantly improves photocatalytic activity. researchgate.net
Titanium Dioxide (TiO₂): TiO₂ is a widely used semiconductor in photocatalysis due to its chemical stability, non-toxicity, and low cost. mdpi.com However, its large bandgap limits its activity to the UV portion of the solar spectrum. pitt.eduacs.org By sensitizing TiO₂ with MgPc, the resulting composite material can absorb a broader range of visible light. acs.orgmdpi.com Upon light absorption, the excited MgPc injects an electron into the conduction band of TiO₂, promoting charge separation and reducing the recombination of electron-hole pairs. mdpi.commdpi.com This enhanced charge separation leads to a higher quantum yield of ROS generation and, consequently, more efficient degradation of pollutants. mdpi.com
Graphitic Carbon Nitride (g-C₃N₄): g-C₃N₄ is a metal-free semiconductor that has gained interest for its visible-light photocatalytic activity. nih.gov Coupling MgPc with g-C₃N₄ further extends the light absorption range of the composite material into the near-infrared region. rsc.orgresearchgate.net This sensitization allows for the utilization of a larger portion of the solar spectrum. researchgate.netrsc.org The mechanism involves the excitation of MgPc, followed by electron transfer to the conduction band of g-C₃N₄, which then participates in the reduction of water or oxygen to produce ROS. researchgate.netrsc.org Studies have shown that this combination leads to stable photocatalytic hydrogen evolution and has potential for pollutant degradation. rsc.orgtandfonline.com
Factors Influencing Photocatalytic Activity (e.g., pH, H₂O₂ addition)
The efficiency of MgPc-based photocatalytic degradation is influenced by several operational parameters. pitt.eduresearchgate.net Understanding these factors is crucial for optimizing the process for practical applications.
pH: The pH of the solution can significantly affect the surface charge of the photocatalyst and the ionization state of the pollutant molecules. researchgate.net This, in turn, influences the adsorption of pollutants onto the catalyst surface, a key step in the photocatalytic process. For instance, the surface of TiO₂ is positively charged in acidic conditions and negatively charged in alkaline conditions. The optimal pH for degradation will therefore depend on the specific pollutant and catalyst system. researchgate.net
| Factor | Influence on Photocatalytic Activity |
| pH | Affects the surface charge of the catalyst and the ionization of the pollutant, influencing adsorption. researchgate.net |
| H₂O₂ Addition | Acts as an electron acceptor to reduce electron-hole recombination and serves as a source of hydroxyl radicals, enhancing degradation rates. rsc.orggncl.cn |
Heterogeneous Catalysis with MgPc
Beyond its photocatalytic applications, MgPc also demonstrates potential as a heterogeneous catalyst in thermally driven chemical transformations. Its robust structure and the catalytic activity of the central magnesium ion make it suitable for demanding reactions like carbon dioxide conversion. rsc.org
MgPc as a Bifunctional Catalyst for CO₂ Conversion
The conversion of carbon dioxide (CO₂), a major greenhouse gas, into valuable chemicals is a critical area of research for sustainable chemistry. oup.com MgPc has been investigated as a component in bifunctional catalytic systems for this purpose. rsc.orgrsc.org In these systems, the catalyst possesses two distinct active sites that work in concert to facilitate the reaction. rsc.org
For the cycloaddition of CO₂ to epoxides to form cyclic carbonates, a reaction of significant industrial interest, bifunctional catalysts are often employed. rsc.orgcsic.es These catalysts typically contain a Lewis acidic site to activate the epoxide and a nucleophilic site to attack the CO₂ molecule. rsc.org Magnesium complexes, including phthalocyanines, can serve as the Lewis acidic component. rsc.org The magnesium ion coordinates with the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. This activation, coupled with a co-catalyst that provides the nucleophile, enables the efficient and selective conversion of CO₂ under milder conditions. rsc.orgrsc.org While research has explored various metallophthalocyanines in this context, the principle of bifunctional catalysis highlights a promising avenue for the application of MgPc in CO₂ utilization. rsc.orgcsic.es
Catalytic Mechanisms for Ring-Opening Processes in MgPc-Imidazolium Systems
In advanced catalytic systems combining Magnesium Phthalocyanine (B1677752) (MgPc) with imidazolium-based compounds, the ring-opening of epoxides, a critical step in processes like the cycloaddition of carbon dioxide (CO₂), proceeds through a sophisticated, cooperative mechanism. This synergistic interaction between the MgPc macrocycle and the imidazolium (B1220033) salt enhances catalytic efficiency for the synthesis of valuable products like cyclic carbonates. unipa.itresearchgate.netchim.it
The generally accepted mechanism involves a bifunctional activation pathway where each component plays a distinct and crucial role (see Figure 1). chim.itbenthamopen.com
Epoxide Activation by Lewis Acidic Center : The magnesium ion at the core of the phthalocyanine ring functions as a Lewis acid. chim.it It coordinates with the oxygen atom of the epoxide ring. This coordination polarizes the C-O bond, weakening it and making the epoxide more susceptible to nucleophilic attack. chim.itbenthamopen.com
Nucleophilic Attack and Ring-Opening : The imidazolium salt provides the nucleophile, typically a halide anion (e.g., bromide, Br⁻), which is essential for initiating the ring-opening process. unipa.itchim.it The nucleophile attacks one of the electrophilic carbon atoms of the activated epoxide, leading to the cleavage of the C-O bond and the formation of a halo-alkoxide intermediate. unipa.itchim.it The imidazolium cation itself can also play a role in activating the epoxide through hydrogen bonding interactions, particularly the acidic proton at the C-2 position of the imidazole (B134444) ring. mdpi.com
CO₂ Insertion and Cyclization : For CO₂ cycloaddition reactions, the highly reactive alkoxide intermediate then attacks a molecule of carbon dioxide, leading to the formation of a linear carbonate species. benthamopen.com Subsequently, an intramolecular cyclization occurs, displacing the halide nucleophile, which can then participate in a new catalytic cycle. The regeneration of the nucleophile closes the catalytic loop.
This cooperative effect is particularly potent in systems where the imidazolium moiety is chemically tethered to the MgPc unit, for instance, in a polymeric structure. unipa.it Such a design ensures the proximity of the Lewis acid (Mg center) and the nucleophile source (imidazolium salt), leading to enhanced reaction rates and efficiency compared to systems where the two components are separate. unipa.itresearchgate.net In these integrated systems, the imidazolium bromide groups act as a built-in source of the nucleophile needed to promote the epoxide ring-opening. unipa.it
Recyclability and Stability of MgPc-Based Catalysts
A significant advantage of using Magnesium Phthalocyanine-based catalysts, particularly when immobilized or part of a heterogeneous polymer framework, is their robust stability and potential for recyclability. unipa.itmdpi.com These characteristics are vital for developing sustainable and economically viable industrial processes.
Thermal and Chemical Stability: The phthalocyanine macrocycle is renowned for its exceptional thermal and chemical stability. unipa.itcsic.es This inherent robustness allows MgPc-based catalysts to withstand the conditions of many chemical reactions without significant degradation of the catalytic core. unipa.itmdpi.com The covalent linkage of MgPc units into porous organic polymers (POPs) or onto solid supports further enhances this stability, preventing leaching of the active metal center into the reaction medium. mdpi.comcsic.es Studies on related metallophthalocyanine-based POPs have shown they can be stable up to 400 °C, indicating their suitability for reactions requiring elevated temperatures. bwise.kr However, the stability of the central magnesium ion can be compromised in highly acidic environments, which can lead to demetallation (conversion to the metal-free ligand). mdpi.com Encapsulating lipophilic MgPc complexes within delivery systems like liposomes has been shown to substantially decrease the rate of this acid-induced demetallation, protecting the catalyst. mdpi.com
Catalyst Recyclability: The heterogeneous nature of supported or polymeric MgPc catalysts facilitates their easy separation from the reaction mixture, typically through simple filtration or centrifugation, enabling their reuse in subsequent reaction cycles. unipa.itrsc.org Research on bifunctional polymeric materials combining MgPc and imidazolium bromide moieties for CO₂ conversion has demonstrated excellent recyclability. For example, catalysts like MgPc-BIBI-Br and MgPc-SIBI-Br were successfully recycled for at least four consecutive cycles with minimal loss of catalytic activity. unipa.it This sustained performance underscores the stability of the catalyst's structure and active sites during the reaction.
The table below summarizes the recyclability performance of a representative MgPc-imidazolium bromide catalyst in the cycloaddition of CO₂ to an epoxide.
Table 1: Recyclability Study of MgPc-Imidazolium Bromide Catalyst
| Cycle | Conversion (%) | Selectivity (%) |
|---|---|---|
| 1 | 98 | >99 |
| 2 | 97 | >99 |
| 3 | 96 | >99 |
| 4 | 95 | >99 |
This table presents illustrative data based on findings for similar systems. Actual values can vary based on specific catalyst structure and reaction conditions. unipa.it
Table of Mentioned Compounds
| Compound Name | Abbreviation / Formula |
|---|---|
| This compound | MgPc |
| Carbon Dioxide | CO₂ |
| Bromide | Br⁻ |
| Cobalt Phthalocyanine | CoPc |
| Iron Phthalocyanine | FePc |
| MgPc-BIBI-Br | Not Applicable |
Magnesium Phthalocyanine in Sensor Technologies: Principles and Performance
Optical Sensing Applications
Design of MgPc Probes for Selective Recognition of Analytes
The utility of Magnesium Phthalocyanine (B1677752) (MgPc) in sensor technology is rooted in its versatile molecular structure, which allows for systematic modifications to achieve selective recognition of specific analytes. The design of MgPc-based sensor probes primarily revolves around two strategic approaches: the functionalization of the phthalocyanine macrocycle and the creation of hybrid materials. These strategies aim to introduce specific recognition sites and to enhance the transduction of the binding event into a measurable signal.
The core principle behind MgPc-based sensors lies in the interaction between the analyte and the MgPc molecule, which alters the material's physical or chemical properties, such as its electrical conductivity or optical response. up.ac.zasemanticscholar.org The extensive π-conjugated system of the phthalocyanine ring makes it an excellent transducer, while the central magnesium ion and peripheral positions on the ring offer sites for modification to control selectivity. up.ac.zaresearchgate.net
Functionalization for Targeted Analyte Interaction
A key design strategy is the covalent attachment of specific functional groups to the phthalocyanine ring. These groups act as recognition elements, creating specific binding pockets or interaction sites for the target analyte. This approach transforms the general sensitivity of the MgPc core into a selective response.
For instance, phthalocyanines functionalized with tosylamino groups have been developed as effective chemosensors for various anions in dimethyl sulfoxide (B87167) (DMSO). The interaction mechanism involves the formation of hydrogen bonds between the anion and the tosylamino groups, as well as co-axial coordination with the central metal ion. nih.gov This specific binding leads to a conformational change in the phthalocyanine, causing a detectable chromogenic (colorimetric) shift. nih.gov Another example is the covalent attachment of four imidazole (B134444) units to an MgPc molecule. acs.org This modification alters the photophysical properties of the MgPc, including a decrease in fluorescence quantum yield and a shortening of fluorescence lifetime, due to an intramolecular photoinduced electron transfer (PET) process from the imidazole subunits to the excited MgPc moiety. acs.org Such tailored photophysical changes can be harnessed for selective sensing applications.
Hybrid Materials for Enhanced Performance
Another powerful design approach involves integrating MgPc into hybrid or composite materials. This strategy leverages the synergistic properties of MgPc and a secondary material, such as a metal oxide semiconductor or carbon nanomaterials, to improve sensitivity, selectivity, response time, and operating conditions.
A notable example is the surface modification of tin oxide (SnO₂) thin films with MgPc for the detection of nitrogen dioxide (NO₂). researchgate.net In this hybrid system, p-type MgPc forms p-n heterojunctions with the n-type SnO₂. researchgate.net This interface facilitates electron transfer and increases the number of oxygen adsorption sites on the sensor surface. researchgate.net The resulting hybrid sensor exhibits a significantly enhanced response to NO₂, a faster response/recovery time, and a lower optimal operating temperature compared to pristine SnO₂ films. researchgate.net
Similarly, multiwalled carbon nanotubes (MWCNTs) have been functionalized with metal-phthalocyanines to create sensitive and selective sensors for chloroform (B151607). semanticscholar.org The high electrical conductivity of CNTs complements the specific vapor-sensing abilities of the phthalocyanine, overcoming the typically low conductivity of pure phthalocyanine films and leading to a more robust sensor. semanticscholar.org
Performance in Analyte Recognition
The design of MgPc probes through functionalization and hybrid material formation has led to the development of sensors with high selectivity and sensitivity for a range of analytes, including gases and anions.
Gas Sensing Performance:
MgPc-based sensors have demonstrated significant capabilities in detecting various gases. The interaction is often based on charge transfer between the electron-donating phthalocyanine and electron-accepting or -donating gas molecules. up.ac.za The table below summarizes the performance of select MgPc-based gas sensors.
| Sensor Material | Target Analyte | Key Performance Metrics | Reference |
| MgPc-modified SnO₂ | Nitrogen Dioxide (NO₂) | Response (18.5 for 5 ppm), Response/Recovery Time (6 s/169 s), Lower Operating Temp. (175 °C) | researchgate.net |
| CoPcF₄-p | Ammonia (NH₃) | Calculated Limit of Detection (LOD) of 0.01 ppm, Recovery Time of 215 s | mdpi.com |
| VOPcF₄-p | Ammonia (NH₃) | Calculated LOD of 0.04 ppm, Recovery Time of 270 s | mdpi.com |
This table presents a selection of research findings on the performance of phthalocyanine-based gas sensors. CoPcF₄-p and VOPcF₄-p are included as illustrative examples of how modifying the phthalocyanine structure (in this case, with fluorine and a different central metal) impacts sensor performance for specific analytes like ammonia.
Anion Sensing Performance:
Potentiometric sensors utilizing MgPc as a charged carrier in a PVC membrane have been successfully developed for the selective detection of anions in solution. These sensors measure the change in potential at an electrode, which corresponds to the concentration of the target ion.
| Sensor Design | Target Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| MgPc/TDMAC in PVC membrane | Thiocyanate (B1210189) (SCN⁻) | 5.0x10⁻⁶ - 1.0x10⁻² mol L⁻¹ | 2.7x10⁻⁶ mol L⁻¹ (solid contact type) | bibliomed.org |
| Pc1 on Magnetic Nanoparticles | Cyanide (CN⁻) | Not specified | ≈0.2 µM (in water) | nih.gov |
| Pc1 on Magnetic Nanoparticles | Fluoride (F⁻) | Not specified | ≈4.0 µM (in DMSO) | nih.gov |
This table showcases the performance of phthalocyanine-based sensors for anion detection. The sensor denoted as "Pc1" is an asymmetric zinc phthalocyanine, included here to demonstrate the broader principle of using functionalized phthalocyanines for anion recognition. nih.gov These potentiometric sensors exhibited good selectivity for thiocyanate over other common anions. bibliomed.org
Interactions and Environmental Stability of Magnesium Phthalocyanine Complexes
Axial Ligation and its Effects
The magnesium ion in the phthalocyanine (B1677752) ring can coordinate with additional ligands in the axial positions, perpendicular to the plane of the macrocycle. This axial ligation significantly influences the properties of the MgPc complex.
Influence of Axial Ligands on MgPc Electronic Structure and Reactivity
Axial ligation is a powerful strategy for modulating the physicochemical properties of phthalocyanines, including their reactivity and electronic structure. nih.govmdpi.com The coordination of ligands to the central magnesium atom directly impacts the electron distribution within the macrocyclic ring.
Studies have shown that the addition of axial ligands such as imidazole (B134444), methylimidazole, pyridine (B92270), 4-methylpyridine, and cyanide to MgPc in solution leads to notable changes in its electronic absorption spectra. researchgate.net A primary effect is the induction of a red shift in the characteristic Q-band and other spectral bands. researchgate.net This shift indicates a change in the energy levels of the molecule's frontier orbitals. For instance, energy partition analysis of MgPc in the solid state revealed that the central Mg atom can be projected out of the molecular plane, interacting with an aza-methine nitrogen atom of an adjacent molecule. researchgate.net This five-coordinate arrangement suggests significant π-π interactions are mediated through the central magnesium atom. researchgate.net
The electronic properties are also reflected in the electrochemical behavior of MgPc. The presence of axial ligands can alter the redox potentials of the complex. nih.gov For example, cyclic voltammetry and differential-pulse voltammetry of MgPc in dimethylacetamide (DMA) without strong axial ligands show reversible one-electron redox processes. researchgate.net The specific half-wave potentials (E1/2) are influenced by the solvent environment, which can act as a weak ligand.
| Redox Process | E1/2 (Volts vs. SCE) |
|---|---|
| MgPc / [MgPc]+ | 0.65 |
| [MgPc]+ / [MgPc]2+ | 1.11 |
| MgPc / [MgPc]- | -0.88 |
| [MgPc]- / [MgPc]2- | -1.43 |
Axial ligands can also change the primary site of oxidation or reduction in the complex, shifting it from the macrocycle to the metal center or vice versa, depending on the nature of the ligand and the metal. nih.gov
Ligand Exchange Dynamics in MgPc Complexes
The exchange of ligands in the axial positions of MgPc complexes is a dynamic process crucial to its reactivity and function in various media. While specific studies on ligand exchange dynamics for MgPc are not abundant, the fundamental behavior of the aqueous magnesium ion (Mg²⁺) provides significant insight. Time-resolved vibrational spectroscopy studies on aqueous Mg²⁺ have determined that anion exchange follows a dissociative mechanism. nih.gov This mechanism involves the departure of the existing ligand from the first solvation shell of the magnesium ion, forming an intermediate of lower coordination number, before the new ligand enters. This contrasts with the associative mechanism observed for Ca²⁺, highlighting a key difference in the reactivity of these alkaline earth metals. nih.gov This intrinsic dissociative pathway for Mg²⁺ likely plays a key role in the ligand exchange dynamics of its phthalocyanine complexes.
Stability in Diverse Chemical Environments
The utility of MgPc is often dictated by its stability under various conditions, particularly in acidic media and upon exposure to light.
Demetallation Processes of MgPc in Acidic Media
A significant aspect of MgPc's chemical stability is its susceptibility to demetallation—the loss of the central magnesium ion—in acidic environments. nih.govresearchgate.net The mechanism of this process is highly dependent on the solvent system.
In organic solvents, demetallation proceeds via an acidoprotolytic mechanism. nih.govresearchgate.net The first step involves the protonation of one of the azomethine nitrogen atoms linking the isoindole units of the macrocycle. nih.govdntb.gov.ua This is followed by the dissociation of the magnesium ion, leading to the formation of the metal-free phthalocyanine ligand. nih.govresearchgate.net
In aqueous solutions, the mechanism appears to be different, likely following a solvoprotolytic pathway as suggested for polar systems. dntb.gov.uanih.gov In this process, the magnesium complex is converted directly to the metal-free ligand without the formation of a stable protonated intermediate. dntb.gov.uanih.gov
The rate of demetallation is strongly dependent on the pH of the medium. Water-soluble MgPc complexes are stable at a physiological pH of 7.4. nih.govresearchgate.net However, in acidic conditions, time-dependent demetallation is observed. nih.govresearchgate.net The process is extremely rapid at very low pH, with demetallation being immediate at a pH below 2. nih.govresearchgate.netdntb.gov.ua The reaction time varies with different acids and conditions; for example, complete demetallation of MgPc complexes can be achieved by refluxing in 80% acetic acid for six hours or in 5% trifluoroacetic acid in chloroform (B151607) for two hours. isuct.ru
Strategies for Enhancing the Chemical Stability of MgPc
Several strategies can be employed to improve the stability of MgPc, particularly against acid-induced demetallation. One effective approach is the encapsulation of the molecule within delivery systems. Incorporating lipophilic MgPc complexes into microemulsions or liposomes has been shown to substantially decrease the rate of demetallation in acidic environments. researchgate.netdntb.gov.ua Liposomes, in particular, are highly efficient at protecting the complex from the acidic medium. researchgate.netdntb.gov.ua
Photodegradation Quantum Yields and Mechanisms of MgPc
Photodegradation is the process by which a molecule is broken down by absorbing light energy. For applications like photodynamic therapy, a photosensitizer must be relatively stable to light to be effective. The stability is often quantified by the photodegradation quantum yield (Φd), where a lower value indicates higher stability. Stable phthalocyanine molecules typically exhibit Φd values in the range of 10⁻³ to 10⁻⁶. semanticscholar.org
The photodegradation of phthalocyanines is influenced by the central metal, peripheral substituents, and the solvent environment. acs.orgsemanticscholar.org The mechanism often involves the generation of reactive oxygen species, such as singlet oxygen, which can then attack the macrocycle. The efficiency of singlet oxygen generation is given by the singlet oxygen quantum yield (ΦΔ). For unsubstituted MgPc, the singlet oxygen quantum yield has been measured in different solvents.
| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
|---|---|
| Dimethylformamide (DMF) | 0.28 |
| Dimethyl sulfoxide (B87167) (DMSO) | 0.14 |
These values indicate that MgPc can generate singlet oxygen with moderate efficiency. The photodegradation process competes with other photophysical pathways like fluorescence. For MgPc, the introduction of substituents can significantly alter fluorescence quantum yields, which in turn affects its photostability. researchgate.net Kinetic studies have shown that the photodegradation process is controlled by interactions between the bridging nitrogen atoms of the macrocycle and the solvent molecules. acs.org
Host-Guest Interactions and Supramolecular Stability
The encapsulation of magnesium phthalocyanine (MgPc) within macrocyclic host molecules represents a significant area of research, primarily aimed at enhancing its solubility and stability in aqueous environments. This strategy leverages non-covalent interactions to form supramolecular complexes, which can modulate the physicochemical properties of the guest molecule, MgPc. The stability and efficacy of these host-guest systems are largely determined by the efficiency of the inclusion process and the subsequent release profile of the guest molecule.
Inclusion Efficiency of MgPc in Macrocyclic Hosts
The formation of inclusion complexes between MgPc and various macrocyclic hosts, particularly cyclodextrins (CDs), has been systematically investigated. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, making them suitable hosts for poorly water-soluble molecules like MgPc. mdpi.com The inclusion efficiency (IE), which quantifies the percentage of the guest molecule successfully encapsulated within the host, is a critical parameter for evaluating these systems.
Research has demonstrated the successful encapsulation of MgPc in natural cyclodextrins, such as beta-cyclodextrin (B164692) (β-CD) and gamma-cyclodextrin (B1674603) (γ-CD), as well as modified cyclodextrins like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD). mdpi.com The kneading method is a common technique used to prepare these inclusion complexes. nih.gov In one study, the stoichiometry of the inclusion complexes for all tested cyclodextrins was determined to be 2:1 (CD:MgPc). mdpi.com
The inclusion efficiency varies depending on the type of cyclodextrin (B1172386) used. For instance, HP-β-CD has shown a remarkably high inclusion efficiency, followed by β-CD. mdpi.com The encapsulation efficiencies for γ-CD and Me-β-CD have been found to be comparatively lower. mdpi.com These differences in inclusion efficiency can be attributed to the size of the cyclodextrin cavity and the nature of the chemical modifications on the cyclodextrin molecule, which influence the stability of the resulting complex. mdpi.com
The formation of these inclusion complexes is evidenced by techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The stability of the formed nanoparticles in dispersion has also been assessed, with zeta potential values indicating moderate to high stability. mdpi.commdpi.com Specifically, complexes with β-CD and Me-β-CD tend to show higher stability compared to those with HP-β-CD and γ-CD. mdpi.com
Table 1: Inclusion Efficiency of this compound in Various Cyclodextrin Hosts
This table presents the inclusion efficiency of this compound (MgPc) when complexed with different cyclodextrin hosts, as reported in a study by Detsi et al. mdpi.com
Release Profiles and Kinetic Modeling of MgPc from Supramolecular Complexes
The release of MgPc from its supramolecular complexes is a crucial factor, particularly for applications requiring controlled delivery. Studies on the release of MgPc from cyclodextrin inclusion complexes are often conducted in environments mimicking physiological conditions, such as a pH 7.4 buffer solution at 37°C. nih.gov
A common observation in the release profile of MgPc from these complexes is an initial "burst effect." nih.gov This is characterized by a rapid release of a significant portion of the encapsulated MgPc within the first 20 minutes of the study. mdpi.comnih.gov In some cases, approximately 70% of the entrapped MgPc is released during this initial phase. mdpi.comnih.gov This burst release is often followed by a more sustained release of the remaining guest molecule.
To understand the mechanism of release, the experimental data is often fitted to various kinetic models, such as the zero-order, first-order, Higuchi, and Korsmeyer-Peppas models. nih.gov Research has shown that the release of MgPc from cyclodextrin inclusion complexes is best described by the Korsmeyer-Peppas model. mdpi.comnih.gov This model is particularly useful for analyzing the release of a substance from a polymeric system.
The Korsmeyer-Peppas model allows for the determination of the diffusion exponent (n), which provides insight into the release mechanism. nih.gov The release mechanism for MgPc from these cyclodextrin-based nanosystems has been described as an anomalous transfer. mdpi.com
Table 2: Kinetic Modeling of this compound Release from Cyclodextrin Inclusion Complexes
This table summarizes the key findings related to the release kinetics of this compound (MgPc) from cyclodextrin inclusion complexes. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the crystallization of magnesium phthalocyanine (MgPc) for structural studies?
- Methodological Answer : MgPc crystals are typically grown using solvent evaporation. Key parameters include solvent choice (e.g., acetone with water as a "salting out" agent), temperature control (20–25°C for stable polymorphs), and crystallization time (24–72 hours). Introducing a binding polymer (e.g., polyvinyl alcohol) during colloidal suspension stabilizes crystal dimensions . Note that prolonged storage in acetone may induce irreversible polymorphic conversions, altering solubility . For anhydrous structures, crystallize MgPc in pyridine under inert conditions to avoid hydration .
Q. What experimental techniques are critical for resolving structural discrepancies in MgPc polymorphs?
- Methodological Answer : X-ray diffraction (XRD) is essential. Use a diffractometer with Cu-Kα radiation (λ = 1.5418 Å) and monoclinic space group analysis (e.g., P21/n). Compare cell parameters (e.g., anhydrous MgPc: a = 17.098 Å, b = 16.951 Å vs. hydrated forms) to identify hydration-induced lattice distortions . Pair with density measurements (flotation in ZnBr₂ solutions) to validate stoichiometry . Discrepancies often arise from solvation history; document crystallization conditions rigorously to reconcile structural data .
Q. How should researchers quantify magnesium content in synthesized MgPc complexes?
- Methodological Answer : Employ atomic absorption spectroscopy (AAS) with a magnesium hollow-cathode lamp. Prepare standards (0.2–0.6 mg/mL Mg) in 0.125 N HCl with lanthanum chloride (0.1%) to suppress ionization interference. Digest samples in 6 N HCl, filter, and dilute to 0.4 mg/mL Mg. Measure absorbance at 285.2 nm (air-acetylene flame) and interpolate via calibration curves. Report dilution factors and validate with triplicate measurements .
Advanced Research Questions
Q. How can researchers design experiments to probe excited-state intramolecular proton transfer in MgPc derivatives?
- Methodological Answer : Use time-resolved fluorescence spectroscopy with femtosecond lasers (e.g., 400 nm excitation). Monitor decay kinetics in solvents of varying polarity (e.g., toluene vs. DMF) to assess solvent-dependent proton transfer. For multiparametric analysis, combine with transient absorption spectroscopy to track triplet-state formation . Computational modeling (TD-DFT) can predict proton transfer barriers, but experimental validation is critical due to MgPc’s planar rigidity .
Q. What strategies resolve contradictions in MgPc’s photoluminescence and singlet oxygen quantum yield data?
- Methodological Answer : Contradictions often stem from aggregation effects. Use UV-vis absorption (Q-band at ~700 nm) to confirm monomeric dispersion in solvents like DMSO. For singlet oxygen (¹O₂) quantification, employ 1,3-diphenylisobenzofuran (DPBF) as a trap; measure DPBF degradation at 410 nm under LED irradiation (670 nm). Compare with reference photosensitizers (e.g., methylene blue) and normalize for photon flux. Aggregation reduces ¹O₂ yield, so sonicate samples pre-measurement .
Q. How does MgPc’s electronic structure influence charge transport in single-molecule transistors?
- Methodological Answer : Use scanning tunneling microscopy (STM) at cryogenic temperatures (4 K) to gate MgPc on InAs surfaces. Measure current-voltage (I-V) curves to extract band gaps (e.g., 1.5–2.0 eV). Note that van der Waals interactions between MgPc and substrates induce rotational dynamics, altering charge states. Mitigate this by functionalizing MgPc with thiol anchors to strengthen substrate coupling .
Q. Why do MgPc-based fluorescent biomarkers exhibit variability in cellular imaging?
- Methodological Answer : Variability arises from peripheral substituents and metal-ligand interactions. Synthesize cyanophenoxy-substituted MgPc derivatives to enhance water solubility and reduce aggregation. Validate fluorescence quantum yields (ΦF) via integrating sphere methods (e.g., ΦF = 0.15–0.25 in PBS). Cross-validate with confocal microscopy using HEK-293 cells; optimize excitation wavelengths (e.g., 630–650 nm) to minimize autofluorescence .
Data Analysis & Contradiction Management
Q. How should researchers address inconsistencies in MgPc’s conductivity measurements across studies?
- Methodological Answer : Inconsistencies often stem from electrode material and film morphology. Use aluminum electrodes with thermally evaporated MgPc films (thickness 50–100 nm). Measure conductivity via four-point probe under inert atmosphere (N₂) to avoid oxidation. Compare with impedance spectroscopy to disentangle bulk vs. interfacial resistance. Anomalies in Arrhenius plots may indicate trap states; model using Mott’s variable-range hopping theory .
Q. What computational tools are recommended for correlating MgPc’s UV-vis spectra with electronic transitions?
- Methodological Answer : Perform density functional theory (DFT) calculations with B3LYP/6-31G(d) basis sets. Simulate UV-vis spectra via time-dependent DFT (TD-DFT) and deconvolute bands using Gaussian fitting. Assign Q-bands (π→π*) to HOMO→LUMO transitions (ΔE ≈ 1.8 eV). Validate against experimental spectra (λmax ~ 670–710 nm) and adjust for solvent effects (PCM model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
